molecular formula C10H13NO2 B2420540 (3-Methoxyphenyl)acetone oxime CAS No. 79204-85-6

(3-Methoxyphenyl)acetone oxime

Cat. No.: B2420540
CAS No.: 79204-85-6
M. Wt: 179.219
InChI Key: DIUSZUAXFPQDCT-DHZHZOJOSA-N
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Description

(3-Methoxyphenyl)acetone oxime is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality (3-Methoxyphenyl)acetone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxyphenyl)acetone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[1-(3-methoxyphenyl)propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(11-12)6-9-4-3-5-10(7-9)13-2/h3-5,7,12H,6H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUSZUAXFPQDCT-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Methoxyphenyl)acetone oxime chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-Methoxyphenyl)acetone Oxime: Chemical Properties, Structure, and Synthesis

Introduction

(3-Methoxyphenyl)acetone oxime is a ketoxime of significant interest in synthetic organic chemistry. As a derivative of (3-Methoxyphenyl)acetone, it serves as a versatile intermediate in the development of more complex molecules, including pharmaceutically active compounds. The introduction of the oxime functional group (C=N-OH) to the molecular scaffold imparts unique chemical reactivity, making it a valuable building block for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key reactivity patterns, grounded in established chemical principles.

Molecular Structure and Stereochemistry

The fundamental structure of (3-Methoxyphenyl)acetone oxime is characterized by a propan-2-one backbone where one methyl group is replaced by a 3-methoxybenzyl group. The carbonyl group of the parent ketone is converted into an oxime.

Key Structural Features:

  • Aromatic Ring: A benzene ring substituted with a methoxy group (-OCH₃) at the meta position.

  • Aliphatic Chain: A three-carbon chain connecting the aromatic ring to the oxime group.

  • Oxime Functional Group: A C=N double bond with a hydroxyl group attached to the nitrogen atom.

An important structural consideration for (3-Methoxyphenyl)acetone oxime is the potential for stereoisomerism. Because the parent ketone is unsymmetrical, the resulting oxime can exist as a mixture of two geometric isomers, (E) and (Z), arising from the restricted rotation around the carbon-nitrogen double bond.[1][2] The spatial arrangement of the methyl group and the 3-methoxybenzyl group relative to the hydroxyl group on the nitrogen defines these isomers. Classical synthesis methods typically yield a mixture of both (E) and (Z) isomers, which may require specific analytical or purification techniques for separation if a single isomer is desired.[2]

Physicochemical Properties

The physical and chemical properties of (3-Methoxyphenyl)acetone oxime are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
CAS Number 79204-85-6
Molecular Formula C₁₀H₁₃NOCalculated
Molecular Weight 179.22 g/mol Calculated
Boiling Point 136-142 °C (at 3 Torr)
Density (Predicted) 1.04 ± 0.1 g/cm³
pKa (Predicted) 12.16 ± 0.10

The parent ketone, (3-Methoxyphenyl)acetone (CAS: 3027-13-2), is a clear, pale yellow liquid with a boiling point of 258-260 °C and a density of approximately 1.911 g/mL at 25 °C.[3]

Synthesis of (3-Methoxyphenyl)acetone Oxime

The primary route for synthesizing (3-Methoxyphenyl)acetone oxime is through the condensation reaction of its parent ketone, (3-Methoxyphenyl)acetone, with hydroxylamine.[1][4]

Reaction Mechanism

The formation of an oxime is a well-established reaction in organic chemistry involving a two-stage mechanism:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine (H₂NOH), being a potent nucleophile, attacks the electrophilic carbonyl carbon of (3-Methoxyphenyl)acetone.[5][6] This breaks the C=O pi bond, forming a tetrahedral intermediate known as a carbinolamine.[7]

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes elimination of a water molecule. Proton transfer steps facilitate the removal of the hydroxyl group from the original carbonyl carbon and a hydrogen from the nitrogen, resulting in the formation of the stable C=N double bond of the oxime.[1][5]

The causality behind this experimental choice lies in the high reactivity of the carbonyl group towards nitrogen nucleophiles and the thermodynamic stability of the resulting oxime and water by-product. The reaction is typically catalyzed by a mild acid or base to facilitate the proton transfer steps.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the starting material to the final product.

SynthesisWorkflow reagent reagent intermediate intermediate process process product product A (3-Methoxyphenyl)acetone (Precursor) F 1. Condensation Reaction A->F B Hydroxylamine Hydrochloride (H₂NOH·HCl) B->F C Base (e.g., NaOAc, Pyridine) C->F D Reaction Mixture E Carbinolamine Intermediate G 2. Workup & Extraction D->G Dehydration & Oximation F->D Formation of Tetrahedral Intermediate H 3. Purification G->H Crude Product I (3-Methoxyphenyl)acetone Oxime (Final Product) H->I Purified E/Z Mixture

Caption: Workflow for the synthesis of (3-Methoxyphenyl)acetone oxime.

Experimental Protocol

This protocol is a representative procedure based on standard oximation methods.

Materials:

  • (3-Methoxyphenyl)acetone (1 eq.)

  • Hydroxylamine hydrochloride (1.2 eq.)

  • Sodium acetate (1.5 eq.) or Pyridine (2.0 eq.)

  • Ethanol

  • Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (3-Methoxyphenyl)acetone in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride and sodium acetate (or pyridine) to the solution. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add water and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to remove any acidic impurities), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude (3-Methoxyphenyl)acetone oxime.

  • Purification (Optional): The crude product, which may be an oil or a low-melting solid, can be further purified by column chromatography or recrystallization if necessary.

Spectroscopic Characterization

To confirm the structure and purity of the synthesized product, several spectroscopic techniques are employed.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a definitive confirmation of the functional group transformation. Key expected absorptions include a broad peak around 3100-3600 cm⁻¹ for the O-H stretch of the oxime, a C=N stretching peak around 1640-1690 cm⁻¹, and the complete disappearance of the strong C=O stretching band from the parent ketone (typically ~1715 cm⁻¹).[8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons (around 6.7-7.3 ppm), the methoxy group singlet (~3.8 ppm), the benzylic methylene singlet (~3.6 ppm), and the methyl group singlet (~1.9 ppm). The oxime hydroxyl proton (N-OH) can appear as a broad singlet over a wide chemical shift range and may exchange with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR will show the C=N carbon signal in the range of 150-160 ppm, replacing the ketone's C=O signal which would be further downfield (>200 ppm). Signals for the aromatic, methoxy, methylene, and methyl carbons would also be present in their expected regions.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 179.22).

Reactivity and Applications

(3-Methoxyphenyl)acetone oxime is primarily valued as a synthetic intermediate. The oxime functional group is a gateway to several other important chemical moieties.

Key Reactions
  • Beckmann Rearrangement: Treatment of the ketoxime with a strong acid (e.g., sulfuric acid, PCl₅) can induce a Beckmann rearrangement. This reaction transforms the oxime into an N-substituted amide, a foundational structure in many biologically active molecules.[7]

  • Reduction to Amines: The oxime group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or chemical reducing agents like LiAlH₄. This provides a route to valuable amine compounds.

  • Coordination Chemistry: The nitrogen and oxygen atoms of the oxime group can act as ligands, forming coordination complexes with various metal ions.[9]

Logical Pathway to Advanced Intermediates

The following diagram outlines the potential synthetic transformations of (3-Methoxyphenyl)acetone oxime.

Reactivity start start reagent reagent product product Oxime (3-Methoxyphenyl)acetone Oxime Amide N-Substituted Amide Oxime->Amide Beckmann Rearrangement Amine Primary Amine Oxime->Amine Reduction Acid Strong Acid (e.g., H₂SO₄) Acid->Amide Reducer Reducing Agent (e.g., H₂/Pd, LiAlH₄) Reducer->Amine

Caption: Key synthetic pathways utilizing the oxime intermediate.

Applications in Drug Development

While specific applications for (3-Methoxyphenyl)acetone oxime itself are not broadly documented, its parent ketone and related structures are used in the synthesis of central nervous system (CNS) active compounds.[10][11] The transformation of this oxime into corresponding amides or amines opens pathways to synthesize analogs of known therapeutic agents or to explore novel chemical space in drug discovery programs.

Conclusion

(3-Methoxyphenyl)acetone oxime is a synthetically useful and structurally interesting molecule. Its straightforward preparation from the corresponding ketone, coupled with the versatile reactivity of the oxime functional group, establishes it as a valuable intermediate for organic chemists. A thorough understanding of its properties, stereochemistry, and synthetic transformations is essential for its effective application in research, particularly in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge required for professionals to confidently handle and utilize this compound in their synthetic endeavors.

References

  • Figure 4: Chemical structures: methoxy-phenyl oxime (I), acetophenone... - ResearchGate. ResearchGate. [Link]

  • Oxime formation - ChemTube3D. ChemTube3D. [Link]

  • Acetone oxime - Wikipedia. Wikipedia. [Link]

  • 3-Methoxyphenyl acetone - NIST WebBook. National Institute of Standards and Technology. [Link]

  • 1-(3-Methoxyphenyl)acetone | C10H12O2 | CID 76410 - PubChem. National Center for Biotechnology Information. [Link]

  • Acetone, oxime | C3H7NO | CID 67180 - PubChem. National Center for Biotechnology Information. [Link]

  • CN101544552B - The synthetic method of p-(ortho) hydroxyphenylacetone - Google Patents.
  • Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Formation of an Oxime from a Ketone - YouTube. YouTube. [Link]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences. [Link]

  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. Master Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (3-Methoxyphenyl)acetone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of (3-Methoxyphenyl)acetone Oxime

(3-Methoxyphenyl)acetone oxime is a chemical intermediate of significant interest, primarily valued for its role as a precursor in the synthesis of various more complex molecules, including certain substituted amphetamines and other neurologically active compounds. The oxime functionality provides a versatile chemical handle for further transformations, such as reduction to the corresponding amine or rearrangement reactions. A robust and well-understood synthetic strategy is therefore critical for researchers working on derivatives of this scaffold.

This guide provides a comprehensive overview of the principal pathways for the synthesis of (3-Methoxyphenyl)acetone oxime. The discussion is bifurcated into two core stages: the synthesis of the prerequisite ketone, (3-Methoxyphenyl)acetone, followed by its conversion to the target oxime. We will delve into the mechanistic underpinnings of these transformations, evaluate the strategic advantages of different routes, and provide actionable, field-proven experimental protocols.

Retrosynthetic Analysis

A logical approach to the synthesis of (3-Methoxyphenyl)acetone oxime begins with a retrosynthetic disconnection. The target molecule can be traced back to its immediate precursor, the corresponding ketone, through the disconnection of the carbon-nitrogen double bond. This reveals that the primary synthetic challenge lies in the efficient construction of (3-Methoxyphenyl)acetone.

G cluster_ketone Ketone Precursor Synthesis Target (3-Methoxyphenyl)acetone Oxime Precursor_Ketone (3-Methoxyphenyl)acetone Target->Precursor_Ketone C=N Disconnection (Oximation) Precursor_Hydroxylamine Hydroxylamine Target->Precursor_Hydroxylamine Precursor_Cyanide 3-Methoxybenzyl Cyanide + Methyl Grignard Precursor_Ketone->Precursor_Cyanide C-C Disconnection (Grignard Reaction) Precursor_Styrene 3-Methoxystyrene Precursor_Ketone->Precursor_Styrene C=O Functional Group Interconversion (Wacker Oxidation)

Caption: Retrosynthetic pathways for (3-Methoxyphenyl)acetone oxime.

Part I: Synthesis of the Precursor Ketone: (3-Methoxyphenyl)acetone

The synthesis of 1-(3-methoxyphenyl)propan-2-one is the cornerstone of this process. Several effective methods have been established, each with distinct advantages and considerations. We will explore two primary, high-yield strategies.

Pathway A: Grignard Reaction with a Nitrile Precursor

This classic organometallic approach builds the acetone moiety by reacting a methylating agent with a suitable two-carbon synthon, 3-methoxybenzyl cyanide. The reaction proceeds via nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt.[1] Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[2][3]

Mechanism Insight: The choice of a Grignard reagent is causal; its strong nucleophilicity and basicity are ideal for attacking the nitrile group.[4] The reaction is effectively halted after the first addition because the resulting anionic imine intermediate is not sufficiently electrophilic to react with a second equivalent of the Grignard reagent under basic conditions.[1] The acidic workup is a critical, non-negotiable step to protonate and hydrolyze the imine to the final ketone.[3]

G cluster_workflow Grignard Synthesis Workflow Start 3-Methoxybenzyl Cyanide + CH3MgBr in THF Step1 Nucleophilic Attack Start->Step1 Intermediate Imine Magnesium Complex Step1->Intermediate Step2 Aqueous Acid Workup (e.g., H3O+) Intermediate->Step2 Product (3-Methoxyphenyl)acetone Step2->Product

Caption: Workflow for the Grignard-based synthesis of the ketone precursor.

Pathway B: Wacker Oxidation of 3-Methoxystyrene

A more modern and elegant approach is the Wacker oxidation, a palladium-catalyzed reaction that transforms terminal olefins into methyl ketones.[5] This method uses molecular oxygen as the ultimate oxidant, making it an attractive "green" alternative. The reaction typically employs a Pd(II) catalyst, such as PdCl₂, and a copper(II) salt as a co-catalyst to facilitate the regeneration of the active palladium species.[6][7]

Mechanism Insight: The catalytic cycle begins with the coordination of the alkene (3-methoxystyrene) to the Pd(II) center.[6] This is followed by a key hydroxypalladation step, where a water molecule attacks the coordinated double bond according to Markovnikov's rule, leading to the formation of the methyl ketone rather than the aldehyde. The cycle concludes with the elimination of the product and Pd(0). The role of the CuCl₂ is crucial for trustworthiness and efficiency; it re-oxidizes the Pd(0) back to Pd(II), allowing the catalytic cycle to continue, while the reduced copper is in turn re-oxidized by oxygen.[6]

Comparison of Ketone Synthesis Pathways
PathwayStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantages
A: Grignard 3-Methoxybenzyl cyanideCH₃MgBr, THF, H₃O⁺High (often >85%)High yield, reliable, well-established.Requires anhydrous conditions; Grignard reagents are moisture-sensitive.
B: Wacker Oxidation 3-MethoxystyrenePdCl₂, CuCl₂, O₂, H₂O/DMFGood to HighCatalytic, uses O₂ as oxidant, good atom economy.Requires expensive palladium catalyst; may require optimization.[8]

Part II: Oximation of (3-Methoxyphenyl)acetone

The conversion of the ketone to its corresponding oxime is a robust and high-yielding condensation reaction.[9] The process involves reacting the ketone with hydroxylamine, typically supplied as hydroxylamine hydrochloride (H₂NOH·HCl), in the presence of a mild base to liberate the free hydroxylamine nucleophile.[8]

Mechanism Insight: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone.[10] Nitrogen, being less electronegative than oxygen, is the more potent nucleophile in the hydroxylamine molecule.[10] This initial addition forms a carbinolamine intermediate. Subsequent proton transfer and dehydration (elimination of a water molecule) yields the final C=N double bond of the oxime.[11]

G Ketone (3-Methoxyphenyl)acetone Step1 Nucleophilic Attack (N on C=O) Ketone->Step1 Hydroxylamine Hydroxylamine (H2NOH) Hydroxylamine->Step1 Intermediate Carbinolamine Intermediate Step1->Intermediate Step2 Dehydration (-H2O) Intermediate->Step2 Product (3-Methoxyphenyl)acetone Oxime Step2->Product

Caption: General mechanism for the formation of an oxime from a ketone.

Stereochemical Considerations: Since (3-Methoxyphenyl)acetone is an unsymmetrical ketone, its reaction with hydroxylamine will produce a mixture of (E) and (Z) geometric isomers of the oxime.[3] The two isomers arise from the restricted rotation around the C=N double bond.[3] For most applications as a synthetic intermediate, this isomeric mixture is used directly in the subsequent step. If a specific isomer is required, separation can often be achieved by chromatography or fractional crystallization.

Experimental Protocols

Protocol 1: Synthesis of (3-Methoxyphenyl)acetone via Grignard Reaction
  • Materials: 3-methoxybenzyl cyanide, magnesium turnings, methyl iodide, anhydrous diethyl ether or THF, hydrochloric acid.

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of methylmagnesium iodide.

    • Reaction: Cool the Grignard solution to 0 °C. Add a solution of 3-methoxybenzyl cyanide in anhydrous ether dropwise with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Workup and Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Stir until the layers separate.

    • Extraction and Purification: Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure (3-Methoxyphenyl)acetone.

Protocol 2: Synthesis of (3-Methoxyphenyl)acetone Oxime
  • Materials: (3-Methoxyphenyl)acetone, hydroxylamine hydrochloride (NH₂OH·HCl), sodium hydroxide, water, ethanol.

  • Procedure:

    • Reagent Preparation: In a conical flask, dissolve hydroxylamine hydrochloride in water.[12] In a separate beaker, prepare a solution of sodium hydroxide in water. Cool the hydroxylamine solution in an ice bath.[12]

    • Reaction: Slowly add the cold sodium hydroxide solution to the hydroxylamine hydrochloride solution while keeping the temperature below 15 °C.[12] This liberates the free hydroxylamine.

    • To this solution, add (3-Methoxyphenyl)acetone, optionally dissolved in a minimal amount of ethanol to aid solubility. Stir the mixture vigorously.

    • Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.

    • Isolation: The oxime may precipitate from the solution. If so, collect the solid by filtration and wash with cold water to remove inorganic salts.[13] If it remains as an oil, extract the mixture with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude (3-Methoxyphenyl)acetone oxime as a mixture of E/Z isomers.

References

  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water . Indian Academy of Sciences. Available at: [Link]

  • Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway Supporting Information . Royal Society of Chemistry. Available at: [Link]

  • Process for the preparation of ketoximes. Google Patents.
  • The synthetic method of p-(ortho) hydroxyphenylacetone. Google Patents.
  • Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol . ResearchGate. Available at: [Link]

  • Preparation of acetone oxime . PrepChem.com. Available at: [Link]

  • Hydroxylamine . Wikipedia. Available at: [Link]

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? . Quora. Available at: [Link]

  • Oxime formation from hydroxylamine and a ketone: a (computational) reality check on stage one of the mechanism . Henry Rzepa's Blog - Ch.imperial. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway . ResearchGate. Available at: [Link]

  • Hydroxylammonium chloride . Sciencemadness Wiki. Available at: [Link]

  • p-METHOXYPHENYLACETONITRILE . Organic Syntheses. Available at: [Link]

  • An expedient reductive method for conversion of ketoximes to the corresponding carbonyl compounds . National Institutes of Health. Available at: [Link]

  • Method for preparation of ketoxime compound and method for preparation of alkoxy-amine hydrochloride. Google Patents.
  • Action of Hydroxylamine on Aldehyde and Ketone . YouTube. Available at: [Link]

  • What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? . ResearchGate. Available at: [Link]

  • Hydroxylamine reacts with . Allen. Available at: [Link]

  • Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines . Organic Chemistry Portal. Available at: [Link]

  • Reaction: \mathrm{CH_3-C(=O) - . Filo. Available at: [Link]

  • Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine. Google Patents.

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Physical properties like melting point and boiling point of (3-Methoxyphenyl)acetone oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methoxyphenyl)acetone oxime (also known as 1-(3-methoxyphenyl)propan-2-one oxime) is a critical organic intermediate, primarily observed in the synthesis of phenethylamine derivatives and as a specific marker in forensic impurity profiling.[1] Its characterization is essential for researchers studying reductive amination pathways or analyzing seized clandestine samples.[1] Unlike its liquid ketone precursor, the oxime derivative typically presents as a low-melting solid or viscous oil, exhibiting thermal instability characteristic of the >C=N-OH moiety.[1] This guide provides a comprehensive analysis of its physical properties, theoretical constants, and validated characterization protocols.[1]

Part 1: Chemical Identity & Structural Analysis[2][3][4]

AttributeDetail
IUPAC Name (E/Z)-N-(1-(3-methoxyphenyl)propan-2-ylidene)hydroxylamine
Common Names 3-Methoxy-P2P Oxime; 1-(3-methoxyphenyl)-2-propanone oxime
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Precursor CAS 3027-13-2 (for the ketone: 1-(3-methoxyphenyl)propan-2-one)
Structural Features Contains a methoxy-substituted phenyl ring and a ketoxime group.[2][3][4][5][6][7][8] Exists as a mixture of E (anti) and Z (syn) isomers.[1]

Part 2: Physical Properties[1][4]

Experimental vs. Theoretical Data

Due to the compound's status as a transient intermediate, direct experimental constants are often derived from in situ characterization.[1] The table below synthesizes established data for the precursor and predicted/observed ranges for the oxime.

PropertyPrecursor (Ketone)Target (Oxime)Notes
Physical State Colorless to pale yellow liquidLow-melting solid or Viscous Oil Oximes typically crystallize but may remain oily due to E/Z isomer mixtures preventing efficient packing.
Melting Point -15 °C55 – 75 °C (Predicted) Based on structural analogs (e.g., Phenylacetone oxime MP ~70°C).[1] Pure isomers crystallize more readily than mixtures.[1]
Boiling Point 267–268 °C (at 760 mmHg)Decomposes Oximes are thermally unstable.[1][8] Theoretical BP is ~290°C, but Beckmann rearrangement or dehydration often occurs first.[1]
Solubility Soluble in EtOH, DCM, Et₂OHigh in alcohols, DCM, CHCl₃Moderate water solubility due to the hydroxyl (-OH) group on the oxime.[1]
Refractive Index 1.5220 – 1.5270~1.54 – 1.56 (Estimated) Increase due to the presence of the imine double bond and conjugation.[1]
Thermal Instability Warning

Critical Insight: Attempting to determine the boiling point of (3-Methoxyphenyl)acetone oxime at atmospheric pressure is not recommended .

  • Mechanism: At temperatures >150°C, ketoximes may undergo Beckmann Rearrangement to form amides or dehydrate to form nitriles (if structure permits, though less likely for ketoximes than aldoximes).[1]

  • Protocol: Boiling points should only be measured under high vacuum (<1 mmHg) to lower the thermal load.

Part 3: Synthesis & Characterization Protocols

Formation Logic

The oxime is generated via the condensation of 1-(3-methoxyphenyl)propan-2-one with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., NaOH or Na₂CO₃).[1]

Reaction:



Validated Characterization Workflows
A. Melting Point Determination (Capillary Method)
  • Objective: Confirm identity and purity.

  • Protocol:

    • Dry the solid oxime thoroughly under vacuum (solvent residues depress MP).[1]

    • Pack into a capillary tube.

    • Ramp temperature at 2°C/min starting from 40°C.

    • Observation: Watch for "sweating" (solvent loss) vs. true melting.[1] If the sample turns brown/black before melting, decomposition is occurring.[1]

B. GC-MS Analysis (Forensic Standard)
  • Challenge: Oximes often degrade in hot GC injection ports.[1]

  • Artifacts: You may observe a peak for the corresponding nitrile or the regenerated ketone if thermal hydrolysis occurs.[1]

  • Derivatization (Recommended): Treat with BSTFA or MSTFA to form the TMS-oxime derivative.[1] This stabilizes the molecule, improves volatility, and prevents thermal degradation, yielding a distinct M+72 peak (Trimethylsilyl adduct).[1]

C. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the oxime from its ketone precursor.[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Oxime -OH: Broad singlet, typically

      
       9.0–10.5 ppm (disappears with D₂O shake).[1]
      
    • Methyl Group (-N=C-CH₃): Distinct singlet shift compared to ketone.[1] Ketone (-C(=O)CH₃) ~2.1 ppm

      
       Oxime ~1.8–2.0 ppm (split due to E/Z isomerism).[1]
      
    • Methylene Bridge (-CH₂-): Singlet/Multiplet ~3.5–3.7 ppm.[1]

Part 4: Visualization of Characterization Workflow

The following diagram outlines the logical flow for synthesizing, purifying, and validating the identity of the oxime.

OximeCharacterization Ketone Precursor: 1-(3-Methoxyphenyl)propan-2-one (Liquid, BP 267°C) Reaction Condensation Reaction (NH2OH·HCl, Base, EtOH) Ketone->Reaction Nucleophilic Attack Crude Crude Oxime (Mixture of E/Z Isomers) Reaction->Crude Dehydration (-H2O) Purification Purification (Recrystallization or Vacuum Distillation) Crude->Purification Isolating Solid MP Melting Point Target: 55-75°C (Watch for Decomp) Purification->MP Physical ID GCMS GC-MS Analysis (TMS Derivatization Required) Purification->GCMS Chemical ID NMR 1H NMR Confirm -OH peak Assess E/Z Ratio Purification->NMR Structural ID MP->Purification If Range Wide (>2°C)

Figure 1: Step-by-step workflow for the synthesis, purification, and multi-modal characterization of (3-Methoxyphenyl)acetone oxime.

References

  • Chemical Identity & Precursor Data

    • National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 3790928, 1,3-Bis(4-methoxyphenyl)propan-2-one (Analogous ketone data).[1] Retrieved from .[1][9]

    • The Good Scents Company (2024).[1][10] 1-(p-methoxyphenyl)-2-propanone (Isomer data for comparison).[1] Retrieved from .[1]

  • Forensic Characterization & Impurity Profiling

    • Stojanovska, N., et al. (2013).[1] "Analysis of potential phenylacetone precursors... and their conversion to phenylacetone." Drug Testing and Analysis. (Discusses P2P precursors and GC-MS behavior).

    • ResearchGate (2025).[1] "Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination."[1][4] Retrieved from .[1]

  • General Oxime Properties

    • Fisher Scientific (2024).[1] Safety Data Sheet: 3-Methoxyphenylacetone.[1] Retrieved from .[1]

    • Wikipedia (2025).[1][9][6] Acetone oxime (General reference for ketoxime physical properties).[1] Retrieved from .[1]

Sources

The Ascendant Therapeutic Potential of (3-Methoxyphenyl)acetone Oxime Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Scaffold of Promise

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of therapeutic innovation. Among these, the oxime functional group has garnered considerable attention for its broad spectrum of pharmacological activities. When integrated with a methoxyphenyl moiety, specifically in the form of (3-Methoxyphenyl)acetone oxime and its derivatives, a promising class of compounds emerges with potential applications in oncology, inflammatory diseases, and infectious disease control. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of these derivatives, offering a critical resource for researchers engaged in the discovery and development of novel therapeutics. Our discussion is grounded in established experimental evidence and provides actionable insights for advancing these compounds from the laboratory to clinical consideration.

Synthetic Pathways and Structural Elucidation: Crafting the Molecular Architecture

The synthesis of (3-Methoxyphenyl)acetone oxime derivatives is primarily achieved through the condensation reaction of the parent ketone, (3-Methoxyphenyl)acetone, with hydroxylamine or its salts.[1] This seemingly straightforward reaction introduces a critical element of stereoisomerism, yielding a mixture of (E) and (Z) isomers due to the restricted rotation around the C=N double bond. The separation and characterization of these isomers are paramount, as their biological activities can differ significantly.

General Synthesis Protocol

A typical synthetic procedure involves the refluxing of (3-Methoxyphenyl)acetone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, in an alcoholic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve (3-Methoxyphenyl)acetone in a suitable solvent, such as ethanol or methanol.

  • Addition of Reagents: Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of a base (e.g., sodium acetate).

  • Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to separate the (E) and (Z) isomers.

Causality in Experimental Choices: The choice of base is critical in neutralizing the HCl generated from hydroxylamine hydrochloride, thereby facilitating the nucleophilic attack of the hydroxylamine on the carbonyl carbon. The alcoholic solvent provides good solubility for the reactants and is easily removed post-reaction.

Spectral Characterization

The structural confirmation of the synthesized derivatives relies on a suite of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Characterized by the presence of a C=N stretching vibration typically in the range of 1640-1690 cm⁻¹ and a broad O-H stretching band for the oxime hydroxyl group around 3100-3300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the oxime hydroxyl group (-NOH) appears as a broad singlet, often in the downfield region. The chemical shifts of the methyl and methylene protons adjacent to the C=N bond will differ between the (E) and (Z) isomers.

    • ¹³C NMR: The carbon of the C=N bond is a key diagnostic signal, typically appearing in the range of 150-160 ppm.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

The following diagram illustrates the general synthetic workflow:

Synthesis_Workflow Ketone (3-Methoxyphenyl)acetone Reaction Condensation Reaction (Reflux in Ethanol) Ketone->Reaction Reagents Hydroxylamine HCl, Base (e.g., NaOAc) Reagents->Reaction Mixture Crude Product ((E) and (Z) Isomers) Reaction->Mixture Purification Purification (Recrystallization or Chromatography) Mixture->Purification Isomers Separated (E) and (Z) Isomers Purification->Isomers Characterization Spectral Characterization (IR, NMR, MS) Isomers->Characterization

Caption: General workflow for the synthesis and characterization of (3-Methoxyphenyl)acetone oxime derivatives.

A Spectrum of Biological Activities: From Microbes to Mammalian Cells

Derivatives of (3-Methoxyphenyl)acetone oxime have emerged as a class of compounds with a diverse range of potential biological activities. This section will delve into their documented antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by available data and mechanistic insights.

Antimicrobial Activity

Oxime derivatives have been widely reported to possess significant antimicrobial properties.[1] While specific studies on (3-Methoxyphenyl)acetone oxime are limited, research on structurally related acetophenone oximes and other methoxyphenyl compounds provides a strong rationale for their investigation as antimicrobial agents. For instance, various synthesized oxime derivatives have demonstrated moderate to good antibacterial and antifungal activity against a range of pathogens.[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Self-Validating System: The inclusion of positive (a known antibiotic) and negative (no compound) controls in each assay is crucial for validating the results.

Antioxidant Properties

The methoxyphenyl moiety is a well-known pharmacophore that contributes to antioxidant activity. The presence of the electron-donating methoxy group can enhance the ability of the aromatic ring to scavenge free radicals. Several studies have reported the antioxidant potential of oxime derivatives.[2][3]

Mechanism of Antioxidant Action: The primary mechanism of antioxidant activity for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of the control (DPPH solution without the test compound).

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of oxime derivatives has been documented, with some compounds showing activity comparable to standard anti-inflammatory drugs.[4] The mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines.

Potential Signaling Pathways:

  • Cyclooxygenase (COX) Inhibition: Some methoxyphenyl derivatives are known to inhibit COX enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.

  • Lipoxygenase (LOX) Inhibition: Inhibition of LOX pathways can reduce the production of leukotrienes, another class of inflammatory mediators.

  • Cytokine Modulation: These compounds may modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).

The following diagram illustrates potential anti-inflammatory signaling pathways:

Anti_Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound (3-Methoxyphenyl)acetone Oxime Derivatives Compound->COX Inhibition Compound->LOX Inhibition

Caption: Potential anti-inflammatory mechanisms of (3-Methoxyphenyl)acetone oxime derivatives.

Anticancer Activity

The quest for novel anticancer agents is a driving force in medicinal chemistry. Oxime derivatives have demonstrated cytotoxic or antiproliferative activity against various cancer cell lines.[4] The introduction of an oxime group has been shown to enhance the anticancer activity of parent compounds.[4] Studies on chalcones containing a 2-hydroxy-4-methoxyacetophenone moiety have shown potent inhibitory activity against human breast, colorectal, and lung cancer cell lines.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Data Presentation:

Biological ActivityAssayKey Findings (for related compounds)Reference
Antimicrobial Broth MicrodilutionModerate to good activity against various bacteria and fungi.[1]
Antioxidant DPPH Radical ScavengingSignificant free radical scavenging activity observed.[2][3]
Anti-inflammatory In vitro/In vivo modelsInhibition of inflammatory mediators like prostaglandins and leukotrienes.[4]
Anticancer MTT AssayPotent cytotoxicity against various human cancer cell lines.[4][5]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of (3-Methoxyphenyl)acetone oxime derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs.

Key SAR Insights from Related Compounds:

  • Position of the Methoxy Group: The position of the methoxy group on the phenyl ring can significantly influence activity. The meta-position, as in the title compounds, often confers a unique electronic and steric profile.

  • Substitution on the Oxime Moiety: Derivatization of the oxime hydroxyl group (e.g., to form ethers or esters) can modulate lipophilicity and pharmacokinetic properties, potentially enhancing activity.

  • Stereochemistry of the Oxime: The (E) and (Z) isomers can exhibit different binding affinities to biological targets, highlighting the importance of stereoselective synthesis or separation.

Future Research Trajectory:

  • Systematic Synthesis and Screening: A library of (3-Methoxyphenyl)acetone oxime derivatives with diverse substitutions on the aromatic ring and the oxime moiety should be synthesized and screened for a wide range of biological activities.

  • Mechanistic Elucidation: For the most active compounds, detailed mechanistic studies are warranted to identify their specific molecular targets and signaling pathways.

  • In Vivo Evaluation: Promising candidates should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Computational Modeling: Molecular docking and QSAR studies can be employed to predict the activity of new derivatives and guide the design of more potent compounds.

Conclusion: A Scaffold Poised for Advancement

(3-Methoxyphenyl)acetone oxime derivatives represent a compelling and underexplored class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with the promising biological activities observed in structurally related molecules, provides a solid foundation for further investigation. This technical guide has outlined the key aspects of their chemistry and biology, offering a roadmap for researchers to unlock the full potential of this versatile scaffold. Through a concerted effort of synthetic chemistry, biological screening, and mechanistic studies, (3-Methoxyphenyl)acetone oxime derivatives may one day translate into novel and effective therapies for a range of human diseases.

References

  • Synthesis, characterization and antioxidant activities of some novel oxime derivatives. (2021). Pharmacol Int J, 9(5), 176-192.
  • Synthesis, characterization and antioxidant activities of some novel oxime deriv
  • Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. (2023). MDPI.
  • Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. (2023). MDPI.
  • Synthesis and Characterization of Novel Oxime Deriv
  • Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (2025).
  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. (n.d.). Sciforum.
  • Oximes: Metabolic Activation and Structure−Allergenic Activity Rel
  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflamm
  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv
  • 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study. (2022). PubMed.
  • Editorial: Mechanism study of bioactive molecules using omics technology. (n.d.). PMC.
  • Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (2025).
  • Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. (2025).
  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applic
  • Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Synthesis and antimicrobial activity of novel oxime derivatives of phenothiazine. (2011). European Journal of Chemistry, 2(3), 388-393.
  • Bioactive Molecules and Their Mechanisms of Action. (2019).
  • Cytotoxic Effect In Vitro of Acalypha monostachya Extracts over Human Tumor Cell Lines. (n.d.). Hindawi.
  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols deriv
  • Evaluation of In vitro Anti-Cancer Activity of Methanolic Leaf Extract of Phoenix pusilla on Colon Cancer Cell Line. (n.d.). PMC.
  • Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. (2024). PubMed Central.
  • Preparation and spectral characterization of novel species in matrices. (2005). Journal of the Chinese Chemical Society, 52(4), 641-650.
  • Determining the mode of action of bioactive compounds. (2012). PubMed.

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Technical Whitepaper: Chemical Profile and Synthetic Utility of (3-Methoxyphenyl)acetone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (3-Methoxyphenyl)acetone oxime, designed for researchers and scientists engaged in organic synthesis and pharmaceutical development.

Executive Summary

(3-Methoxyphenyl)acetone oxime is a specialized organic intermediate primarily utilized in the synthesis of phenethylamine derivatives. As the oxime derivative of 3-methoxyphenylacetone (3-methoxy-P2P), it serves as a critical checkpoint in the reductive amination pathways leading to 1-(3-methoxyphenyl)propan-2-amine and related pharmaceutical candidates. This guide outlines its physicochemical properties, validated synthetic protocols, and analytical characterization standards.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The compound is characterized by the presence of a methoxy group at the meta position of the phenyl ring and a ketoxime functionality on the propyl chain.

Core Identifiers
ParameterData
Chemical Name (3-Methoxyphenyl)acetone oxime
Systematic Name N-(1-(3-methoxyphenyl)propan-2-ylidene)hydroxylamine
CAS Number 79204-85-6
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Precursor CAS 3027-13-2 (3-Methoxyphenylacetone)
SMILES COC1=CC=CC(CC(=NO)C)=C1
Physical Properties

Data derived from predicted models and experimental analogs.

PropertyValue
Appearance Colorless to pale yellow viscous oil or low-melting solid
Boiling Point 136–142 °C (at 3 Torr)
Density ~1.04 g/cm³
Solubility Soluble in ethanol, methanol, DCM; sparingly soluble in water
pKa ~12.16 (Predicted)

Part 2: Synthetic Pathways & Mechanism

The synthesis of (3-Methoxyphenyl)acetone oxime follows a classic nucleophilic addition-elimination mechanism involving the condensation of 3-methoxyphenylacetone with hydroxylamine.

Reaction Mechanism

The carbonyl carbon of the ketone undergoes nucleophilic attack by the nitrogen atom of hydroxylamine, followed by proton transfer and dehydration (loss of water) to form the C=N double bond.

ReactionMechanism Ketone 3-Methoxyphenylacetone (Electrophile) Intermediate Hemiaminal Intermediate Ketone->Intermediate Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Intermediate Transition Dehydration (-H₂O) Intermediate->Transition Proton Transfer Product (3-Methoxyphenyl)acetone Oxime Transition->Product Elimination

Figure 1: Mechanistic pathway for the conversion of 3-methoxyphenylacetone to its oxime derivative.

Experimental Protocol: Oxime Formation

Objective: Synthesis of (3-Methoxyphenyl)acetone oxime from 3-methoxyphenylacetone.

Reagents:

  • 3-Methoxyphenylacetone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium Acetate (1.5 eq) or Sodium Hydroxide (1.2 eq)

  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Preparation: Dissolve 1.2 equivalents of Hydroxylamine HCl and 1.5 equivalents of Sodium Acetate in a minimal amount of water.

  • Addition: Add this aqueous solution to a stirred solution of 3-Methoxyphenylacetone (1.0 eq) in Ethanol.

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) for 2–3 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) looking for the disappearance of the ketone spot.

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3x).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous MgSO₄.

  • Isolation: Remove the solvent in vacuo to yield the crude oxime as a viscous oil. Purification can be achieved via column chromatography (Hexane/Ethyl Acetate) if necessary, though the crude is often sufficiently pure for subsequent reduction.

Workflow Step1 Reagent Prep: Dissolve NH2OH·HCl + NaOAc in H2O Step2 Mixing: Add to Ketone in EtOH Step1->Step2 Step3 Reaction: Reflux 2-3 hrs @ 80°C Step2->Step3 Step4 Workup: Evaporate EtOH -> Extract w/ DCM Step3->Step4 Step5 Isolation: Dry (MgSO4) -> Conc. in vacuo Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the oxime.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, researchers should verify the following spectral characteristics.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.85 (s, 3H): Methyl group adjacent to the oxime (C=N-CH ₃). Note: Syn/anti isomerism may cause this to split or appear as two distinct singlets.

    • δ 3.50 (s, 2H): Benzylic methylene protons (Ar-CH ₂-C=N).

    • δ 3.80 (s, 3H): Methoxy group protons (-OCH ₃).

    • δ 6.70 – 7.25 (m, 4H): Aromatic protons (characteristic pattern for 1,3-disubstituted benzene).

    • δ 9.00 – 10.00 (br s, 1H): Oxime hydroxyl proton (=N-OH ), D₂O exchangeable.

Mass Spectrometry (MS)[6]
  • Molecular Ion: [M]⁺ at m/z 179.

  • Fragmentation: Expect loss of OH (M-17) or loss of the methoxybenzyl fragment.

Part 4: Applications in Drug Development

(3-Methoxyphenyl)acetone oxime is a pivotal intermediate in the synthesis of phenethylamine-class compounds.

  • Reductive Amination Precursor: The oxime is commonly reduced (using LiAlH₄, Na/EtOH, or catalytic hydrogenation) to yield 1-(3-methoxyphenyl)propan-2-amine . This amine scaffold is relevant in the study of monoamine releasers and metabolic pathways of methoxylated amphetamines.

  • Analytical Reference Standard: In forensic and toxicological analysis, this oxime serves as a reference standard to identify impurities or byproducts in the synthesis of pharmaceutical agents derived from 3-methoxy-P2P.

  • Heterocycle Synthesis: The oxime group can participate in cyclization reactions (e.g., Beckmann rearrangement) to form substituted amides or isoquinolines, expanding the chemical space for library generation in medicinal chemistry.

References

  • ChemicalBook. (2025). (3-Methoxyphenyl)acetone oxime Product Description and CAS 79204-85-6. Retrieved from

  • Sigma-Aldrich. (2025). 3-Methoxyphenylacetone (Precursor CAS 3027-13-2) Technical Data. Retrieved from

  • PubChem. (2025).[1][2][3][4] Compound Summary for 3-Methoxyphenylacetone. National Center for Biotechnology Information. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General reference for oxime synthesis protocols).

Sources

(3-Methoxyphenyl)acetone oxime as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (3-Methoxyphenyl)acetone Oxime as a Precursor in Organic Synthesis

Part 1: Introduction & Chemical Utility

(3-Methoxyphenyl)acetone oxime (CAS: 1-(3-methoxyphenyl)propan-2-one oxime) represents a pivotal "masked" intermediate in the synthesis of phenethylamine derivatives.[1] Unlike its parent ketone, the oxime offers a divergent synthetic branch point, allowing access to primary amines via reduction or amides via the Beckmann rearrangement.

In drug development, this scaffold is essential for Structure-Activity Relationship (SAR) profiling of monoamine releasing agents and trace amine-associated receptor (TAAR) ligands.[1] The 3-methoxy substitution pattern is of particular interest for comparing metabolic stability and receptor affinity against the more common 4-methoxy (para) analogs.[1]

Chemical Profile:

  • IUPAC Name:

    
    -(1-(3-methoxyphenyl)propan-2-ylidene)hydroxylamine[1]
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 179.22 g/mol [1]

  • Key Functionality: Amphoteric oxime group (susceptible to both acid-catalyzed migration and hydride reduction).[1]

Part 2: Synthesis of the Precursor

The synthesis of the oxime from 1-(3-methoxyphenyl)propan-2-one is a condensation reaction driven by the nucleophilic attack of hydroxylamine on the carbonyl carbon.

Mechanism & Workflow

The reaction proceeds via a tetrahedral intermediate, followed by acid-catalyzed dehydration. Control of pH is critical; if too acidic, the hydroxylamine is protonated and non-nucleophilic; if too basic, the ketone electrophilicity is reduced.

SynthesisWorkflow Ketone 1-(3-Methoxyphenyl) propan-2-one Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Reagents NH2OH·HCl NaOAc / EtOH Reagents->Intermediate Product (3-Methoxyphenyl) acetone Oxime Intermediate->Product -H2O (Dehydration)

Figure 1: Condensation pathway for oxime generation.[1] The buffering agent (NaOAc) ensures free hydroxylamine availability.

Experimental Protocol 1: Oxime Generation

Validation: This protocol uses a buffered aqueous-alcoholic system to maximize yield and minimize side reactions (e.g., Beckmann rearrangement in situ).[1]

Reagents:

  • 1-(3-Methoxyphenyl)propan-2-one (10.0 mmol)[1]

  • Hydroxylamine hydrochloride (

    
    ) (15.0 mmol)
    
  • Sodium Acetate (

    
    ) (20.0 mmol)
    
  • Ethanol (95%) and Distilled Water

Step-by-Step Methodology:

  • Preparation: Dissolve 15.0 mmol

    
     and 20.0 mmol 
    
    
    
    in 15 mL of distilled water. The solution should be clear.
  • Addition: Dissolve 10.0 mmol of the ketone in 20 mL of ethanol. Add this dropwise to the aqueous hydroxylamine solution with vigorous stirring.

    • Why: Dropwise addition prevents local concentration spikes that could lead to oiling out of the ketone.

  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 2 hours.
    
    • Checkpoint: Monitor by TLC (Silica; Hexane:EtOAc 4:1).[1] The ketone spot (

      
      ) should disappear, replaced by the lower 
      
      
      
      oxime spot.
  • Isolation: Cool to room temperature. Most ethanol is removed under reduced pressure.[1] The residue is diluted with cold water (50 mL) and extracted with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and evaporate. Recrystallize the crude oil/solid from hexanes to obtain white needles.[1]
    

Part 3: Divergent Transformations

The utility of this oxime lies in its ability to access two distinct chemical classes: amines (via reduction) and amides (via rearrangement).

Pathway A: Reduction to 1-(3-Methoxyphenyl)propan-2-amine

This transformation is critical for synthesizing 3-methoxyamphetamine (3-MA) analogs for metabolic reference standards.[1]

Mechanism: Hydride transfer from Lithium Aluminum Hydride (LAH) attacks the


 bond, followed by elimination of the oxygen moiety.

Experimental Protocol 2: LAH Reduction Safety Note: LAH is pyrophoric.[1] All glassware must be oven-dried and flushed with Argon.[1]

  • Setup: Charge a flame-dried 3-neck flask with dry THF (30 mL) and LAH (20.0 mmol) under Argon. Cool to

    
    .
    
  • Addition: Dissolve the oxime (5.0 mmol) in dry THF (10 mL). Add dropwise to the LAH suspension.[1]

    • Observation: Gas evolution (

      
      ) will occur.[1] Control rate to maintain gentle effervescence.
      
  • Reaction: Allow to warm to room temperature, then reflux for 4 hours.

    • Causality: Reflux is necessary to cleave the intermediate aluminate complex.[1]

  • Quench (Fieser Method): Cool to

    
    . Add carefully in sequence: 0.8 mL 
    
    
    
    , 0.8 mL 15% NaOH, 2.4 mL
    
    
    .
  • Workup: Filter the granular white precipitate. Acidify filtrate with HCl to generate the amine salt for storage.

Pathway B: Beckmann Rearrangement

This pathway rearranges the oxime into an amide, useful for synthesizing isoquinoline precursors via subsequent Bischler-Napieralski cyclization.[1]

Mechanism: The group anti (trans) to the hydroxyl group migrates to the nitrogen. For methyl ketone oximes, mixtures of


 isomers can lead to two products: 

-acetyl-3-methoxyphenethylamine (Product A) or

-methyl-2-(3-methoxyphenyl)acetamide (Product B).[1]

Beckmann cluster_products Migration Products Oxime Oxime (E/Z Mixture) Acid Catalyst: PCl5 or SOCl2 Oxime->Acid ProdA Product A: N-(3-methoxyphenethyl) acetamide Acid->ProdA Migration of Ar-CH2 Group ProdB Product B: N-methyl-2-(3-methoxyphenyl) acetamide Acid->ProdB Migration of Methyl Group

Figure 2: Divergent pathways in Beckmann rearrangement dictated by oxime stereochemistry.[1]

Experimental Protocol 3: Acid-Catalyzed Rearrangement

  • Reagent: Dissolve oxime (5.0 mmol) in dry ether (20 mL).

  • Catalyst: Add Thionyl Chloride (

    
    ) (6.0 mmol) dropwise at 
    
    
    
    .
  • Workup: Quench with water. The amide products are typically solids or viscous oils that can be separated via column chromatography.[1]

Part 4: Analytical Data & Validation

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 3027-13-2[PubChem, 2025]
Molecular Weight 179.22 g/mol Calculated
Appearance White crystalline solid or colorless oilExperimental
Melting Point 58–60 °C (typical for oximes of this class)[PrepChem, 2024]
Solubility Soluble in EtOH, DCM, THF; Insoluble in waterExperimental

Self-Validating Checkpoints:

  • IR Spectroscopy: Look for the disappearance of the Carbonyl stretch (

    
    ) and appearance of the 
    
    
    
    stretch (
    
    
    ) and broad
    
    
    stretch (
    
    
    ).
  • NMR (

    
    ):  The methylene protons (
    
    
    
    to the oxime) will shift upfield relative to the ketone precursor.

Part 5: Safety & Regulatory Compliance

Legal Warning: The reduction product, 1-(3-methoxyphenyl)propan-2-amine (3-MA), is a structural isomer of Para-Methoxyamphetamine (PMA), a Schedule I controlled substance in the US and many other jurisdictions. While 3-MA itself may have distinct scheduling depending on the country (often treated as an analog), researchers must verify DEA/local regulations before proceeding with Protocol 2 .[1]

Handling Precautions:

  • Hydroxylamine HCl: Corrosive and potential sensitizer.[1]

  • LAH: Reacts violently with water.[1] Class D fire extinguisher must be available.[1]

  • Waste: Aqueous layers from the oxime synthesis contain hydroxylamine residues and should be treated with dilute bleach (hypochlorite) to decompose amines before disposal.

References

  • Synthesis and Analysis of Lignin Models. Lancefield, C. S., Westwood, N. J. (2015).[1][2][3] Green Chemistry. Describes the synthesis of methoxy-substituted phenylpropanoid derivatives.

  • Beckmann Rearrangement Mechanism. Organic Chemistry Portal. Detailed mechanistic overview of oxime rearrangements.

  • 1-(3-Methoxyphenyl)acetone Oxime Compound Summary. PubChem. National Library of Medicine.[1] (2025).[1][4][5]

  • Synthesis of Phenylacetone Oximes. PrepChem. General protocols for substituting phenylacetone derivatives.

  • 3-Methoxyamphetamine Pharmacology. Wikipedia/Cayman Chemical.[1] Data on the pharmacological profile of the reduction product.

Sources

Thermochemical Characterization & Stability Profile of (3-Methoxyphenyl)acetone Oxime

[1]

Executive Summary

(3-Methoxyphenyl)acetone oxime (CAS: 79204-85-6) serves as a critical intermediate in the synthesis of methoxylated phenethylamines and amphetamine derivatives.[1] While often transiently generated and reduced in situ, its isolation and storage require a rigorous understanding of its thermochemical stability.

This technical guide provides a comprehensive analysis of the physicochemical properties, thermal decomposition pathways, and stability protocols for this compound. Unlike its precursor, 3-methoxyphenylacetone (a stable liquid ketone), the oxime introduces a nitrogenous functionality susceptible to acid-catalyzed rearrangement and thermal degradation.[1] This document outlines the experimental frameworks necessary to validate its purity and stability, ensuring safety and reproducibility in downstream applications.

Physicochemical Profile

The transition from ketone to oxime alters the molecular landscape, introducing hydrogen bond donor capability (OH group) which significantly impacts melting point and volatility.

Table 1: Comparative Physicochemical Data
PropertyPrecursor: (3-Methoxyphenyl)acetoneTarget: (3-Methoxyphenyl)acetone Oxime
CAS Number 3027-13-279204-85-6
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₃NO₂
Molecular Weight 164.20 g/mol 179.22 g/mol
Physical State Pale yellow liquidViscous oil or low-melting solid (Polymorphic)
Boiling Point 258–260 °C (at 760 mmHg)136–142 °C (at 3 Torr) [Predicted]
Density 1.078 g/mL1.04 ± 0.1 g/cm³ [Predicted]
pKa N/A12.16 ± 0.10 (Oxime OH)
Solubility DMSO, Methanol, DCMAlcohols, Ethers, Chloroform

Technical Insight: The predicted boiling point of the oxime is significantly lower than the ketone under reduced pressure, but attempting to distill this oxime at atmospheric pressure typically results in decomposition before the boiling point is reached. Vacuum distillation is mandatory for purification.[1]

Thermochemical Stability & Reactivity[2][3][4]

The stability of (3-Methoxyphenyl)acetone oxime is governed by two primary failure modes: Hydrolysis (moisture-induced reversion) and the Beckmann Rearrangement (thermal/acid-induced isomerization).[1]

Decomposition Pathways

The oxime functionality (

1
  • Path A (Hydrolysis): In the presence of water and trace acid, the equilibrium shifts back to the parent ketone and hydroxylamine.

  • Path B (Beckmann Rearrangement): The group anti (trans) to the hydroxyl group migrates to the nitrogen. For methyl benzyl ketones, the benzyl group has a higher migratory aptitude than the methyl group, favoring the formation of the N-substituted acetamide.

Diagram 1: Stability & Degradation Logic

StabilityPathwaysOxime(3-Methoxyphenyl)acetoneOximeKetoneHydrolysis Product:(3-Methoxyphenyl)acetoneOxime->Ketone H2O / H+ (Reversion)AmideRearrangement Product:N-(3-methoxybenzyl)acetamideOxime->Amide Heat (>140°C) or Lewis Acid (Beckmann)NitrileDehydration Product:Nitrile SpeciesOxime->Nitrile Dehydrating Agents (e.g., SOCl2)

Caption: Primary degradation pathways. Red path indicates moisture sensitivity; Green path indicates thermal/catalytic instability.

Experimental Protocols

To ensure scientific integrity, the synthesis and characterization must follow a self-validating workflow. The following protocols are designed to minimize side reactions.

Synthesis Protocol (Oxime Formation)

Objective: Maximize conversion while preventing in-situ rearrangement.[1]

  • Reagent Preparation: Dissolve Hydroxylamine hydrochloride (1.2 eq) in a minimum volume of water.

  • Buffering: Add Sodium Acetate (1.5 eq) or NaOH to the hydroxylamine solution.

    • Criticality: The pH must be maintained between 5–7. Too acidic conditions (< pH 4) catalyze the Beckmann rearrangement; too basic conditions (> pH 9) can lead to side reactions or racemization if chiral centers were present (not applicable here, but good practice).

  • Addition: Add (3-Methoxyphenyl)acetone (1.0 eq) dissolved in Ethanol (3 volumes).

  • Reflux: Heat to 60–70 °C for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).[1]

  • Workup: Evaporate ethanol. Extract residue with Dichloromethane (DCM).[1] Wash with water to remove salts.[1] Dry over MgSO₄.[1]

  • Purification: Vacuum distillation is preferred over column chromatography to avoid silica-induced acidity which degrades the oxime.[1]

Thermal Stability Testing (DSC/TGA)

Objective: Determine the "Safe Process Temperature" (SPT).

Equipment: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[1][2][3][4]

Methodology:

  • Sample Prep: Encapsulate 2–5 mg of the oxime in a hermetically sealed aluminum pan (pinhole lid for TGA).

  • Ramp: Heat from 25 °C to 300 °C at 10 °C/min under Nitrogen purge (50 mL/min).

  • Data Interpretation:

    • Endotherm (Low T): Represents melting (if solid).[1]

    • Exotherm (High T): The onset of this peak defines the decomposition temperature (

      
      ). For oximes, this is typically sharp and energetic.
      
    • Weight Loss (TGA): Correlate the exotherm with mass loss. A significant mass loss before the exotherm suggests evaporation; mass loss during the exotherm indicates gaseous decomposition products (fragmentation).

Diagram 2: Characterization Workflow

CharacterizationWorkflowcluster_AnalysisValidation PhaseStartCrude OximeGCMSGC-MS Analysis(Check for Ketone/Amide)Start->GCMSDSCDSC / TGA(Determine Onset Temp)Start->DSCNMR1H-NMR(Confirm Structure)Start->NMRDecisionPurity > 98%?GCMS->DecisionDSC->DecisionNMR->DecisionStorageStore: 4°C, Argon, DarkDecision->StorageYesReprocessVacuum DistillationDecision->ReprocessNoReprocess->Start

Caption: Workflow for validating the purity and thermal safety of the synthesized oxime.

Safety & Handling

Risk Assessment:

  • Thermal Runaway: Oximes can exhibit autocatalytic decomposition.[1] Never heat bulk quantities (>100g) without prior DSC screening.[1]

  • Toxicity: Like many methoxylated aromatic amines/precursors, treat as a potential irritant and sensitizer. Use full PPE (gloves, goggles, fume hood).[5]

Storage Conditions:

  • Temperature: Store at 2–8 °C.

  • Atmosphere: Argon or Nitrogen blanket is essential to prevent moisture ingress (hydrolysis risk).[1]

  • Container: Amber glass to prevent photo-degradation.[1]

References

  • ChemicalBook. (2023).[1][5] (3-Methoxyphenyl)acetone oxime Properties and Predicted Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 76410, 3-Methoxyphenylacetone. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1][6] Safety Data Sheet: 3-Methoxyphenylacetone. Retrieved from

  • Gawley, R. E. (1988).[1] The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions. DOI: 10.1002/0471264180.or035.01

  • TA Instruments. (2022).[1] Thermal Analysis of Energetic Materials and Unstable Intermediates. Retrieved from [1]

Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of (3-Methoxyphenyl)acetone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Oximes are a class of organic compounds characterized by the functional group RR'C=NOH, where R and R' are organic side-chains. They are formed by the condensation reaction between an aldehyde or a ketone and hydroxylamine.[1] The synthesis of oximes is a fundamental transformation in organic chemistry due to their utility as protective groups for carbonyl compounds, as intermediates in the Beckmann rearrangement to form amides, and in the synthesis of various nitrogen-containing heterocycles.[2] (3-Methoxyphenyl)acetone oxime, the target of this protocol, serves as a key building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

The core of this synthesis is the nucleophilic addition of hydroxylamine to the carbonyl carbon of (3-Methoxyphenyl)acetone. The reaction is typically catalyzed by a mild acid.[3] In this protocol, we use hydroxylamine hydrochloride (NH₂OH·HCl), which serves as both the source of hydroxylamine and, after partial neutralization, the necessary acidic catalyst to facilitate the dehydration of the intermediate hemiaminal. A base is required to liberate the free hydroxylamine from its hydrochloride salt, enabling it to act as a nucleophile.

Reaction Scheme and Mechanism

The overall reaction is as follows:

Scheme 1: Synthesis of (3-Methoxyphenyl)acetone oxime

Reaction Scheme

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of free hydroxylamine attacks the electrophilic carbonyl carbon of (3-Methoxyphenyl)acetone. This is followed by proton transfer to form a carbinolamine (or hemiaminal) intermediate.[4]

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the oxime.[3][4]

Because (3-Methoxyphenyl)acetone is an unsymmetrical ketone, the resulting oxime can exist as a mixture of two geometric isomers (E and Z).[1][5] The separation of these isomers is often possible through chromatography or fractional crystallization, though for many subsequent applications, the isomeric mixture is used directly.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalFormulaMW ( g/mol )QuantitySupplier Notes
(3-Methoxyphenyl)acetoneC₁₀H₁₂O₂164.2010.0 g (60.9 mmol)Purity ≥97%.[6] Corrosive and irritant.[7]
Hydroxylamine HydrochlorideNH₂OH·HCl69.496.36 g (91.5 mmol)Purity ≥98%. Toxic, irritant, and potential carcinogen.[8]
Sodium Acetate TrihydrateC₂H₃NaO₂·3H₂O136.0812.4 g (91.1 mmol)Purity ≥99%.
Ethanol (95%)C₂H₅OH46.07100 mLReagent grade.
Deionized WaterH₂O18.0250 mL
Ethyl AcetateC₄H₈O₂88.11~200 mLFor extraction.
Brine (Saturated NaCl)NaCl(aq)-~50 mLFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37~10 gFor drying.
Laboratory Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Glass funnel

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware (graduated cylinders, etc.)

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis, work-up, and purification of the target compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification & Analysis prep1 Dissolve NH₂OH·HCl and NaOAc·3H₂O in 95% EtOH/H₂O in a 3-neck flask. prep2 Add (3-Methoxyphenyl)acetone to the solution. prep1->prep2 react1 Heat the mixture to reflux (approx. 80-85 °C). prep2->react1 react2 Stir vigorously for 2-4 hours. Monitor reaction by TLC. react1->react2 workup1 Cool to room temperature. Remove ethanol via rotary evaporation. react2->workup1 workup2 Add deionized water to the residue. workup1->workup2 workup3 Extract with Ethyl Acetate (3x). workup2->workup3 workup4 Combine organic layers. Wash with brine. workup3->workup4 workup5 Dry over anhydrous MgSO₄. workup4->workup5 workup6 Filter and concentrate the solvent. workup5->workup6 purify1 Recrystallize crude product from aqueous ethanol or hexane/EtOAc. workup6->purify1 purify2 Collect crystals by vacuum filtration. Wash with cold solvent. purify1->purify2 purify3 Dry under vacuum. purify2->purify3 analysis Characterize by MP, IR, NMR. purify3->analysis

Caption: Experimental workflow for the synthesis of (3-Methoxyphenyl)acetone oxime.

Step-by-Step Procedure
  • Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine hydroxylamine hydrochloride (6.36 g, 91.5 mmol) and sodium acetate trihydrate (12.4 g, 91.1 mmol).

    • Causality: Sodium acetate acts as a weak base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile. Using a buffered system avoids strongly basic conditions which could promote side reactions.

  • Dissolution: Add 75 mL of 95% ethanol and 25 mL of deionized water to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Ketone: To the clear solution, add (3-Methoxyphenyl)acetone (10.0 g, 60.9 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle. Maintain vigorous stirring for 2-4 hours.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. The disappearance of the starting ketone spot (lower Rf) and the appearance of the product oxime spot (higher Rf) indicates reaction completion.

  • Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Aqueous Work-up: To the remaining aqueous residue, add 50 mL of deionized water. This may cause the crude product to precipitate as an oil or solid.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 70 mL).[9]

    • Causality: The organic oxime product is more soluble in ethyl acetate than in water, allowing for its separation from inorganic salts and other aqueous-soluble impurities.

  • Washing and Drying: Combine the organic extracts and wash them once with 50 mL of brine.[9] This helps to remove residual water and some water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (~10 g), swirl for 5-10 minutes, and then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude (3-Methoxyphenyl)acetone oxime, which may be a pale yellow oil or a low-melting solid.

Purification
  • Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is aqueous ethanol or a mixture of hexanes and ethyl acetate.[9]

    • Dissolve the crude product in a minimal amount of hot solvent (e.g., 60% ethanol in water).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. The expected yield is typically in the range of 80-95%.

Characterization

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Literature values may vary depending on the E/Z isomer ratio. The purified product should have a sharp melting range.

  • Infrared (IR) Spectroscopy:

    • ~3300-3100 cm⁻¹ (broad): O-H stretch

    • ~1650-1680 cm⁻¹: C=N stretch

    • ~1600, 1490 cm⁻¹: Aromatic C=C stretch

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz): As a mixture of E/Z isomers, expect two sets of signals for some protons.

    • δ ~7.2-7.3 ppm (m, Ar-H)

    • δ ~6.7-6.9 ppm (m, Ar-H)

    • δ ~3.8 ppm (s, -OCH₃)

    • δ ~3.6-3.7 ppm (two singlets, benzylic -CH₂-)

    • δ ~1.9-2.0 ppm (two singlets, -CH₃)

    • δ ~8.0-9.0 ppm (broad singlet, =N-OH)

Safety and Handling Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • (3-Methoxyphenyl)acetone: May cause skin, eye, and respiratory irritation.[7] Avoid inhalation and contact with skin and eyes.

  • Hydroxylamine Hydrochloride: This substance is harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing cancer.[8][10] It can also cause skin sensitization.[8] Handle with extreme care, avoiding dust inhalation.[10] It is also corrosive and a marine pollutant.[11]

  • Ethanol and Ethyl Acetate: These solvents are flammable. Keep away from open flames and ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste containing hydroxylamine should be treated as hazardous.

References

  • ChemTube3D. (n.d.). Oxime formation. Retrieved from [Link]

  • Testbook. (2021). Aldehydes react with hydroxylamine to form. Retrieved from [Link]

  • Kaur, N. (2013). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Serbian Chemical Society, 78(10), 1461-1466. Retrieved from [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Org. Synth. 2018, 95, 317-333. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014). Oximes. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)acetone. National Institutes of Health. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Sigma-Aldrich. (2011). Hydroxylamine hydrochloride Safety Data Sheet. Retrieved from [Link]

Sources

Analytical methods for quantification of (3-Methoxyphenyl)acetone oxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Methoxyphenyl)acetone oxime (1-(3-methoxyphenyl)propan-2-one oxime) is a critical intermediate in the synthesis of the dissociative anesthetic Methoxetamine (MXE).[1] Accurate quantification of this compound is essential for forensic profiling of seized clandestine laboratory evidence and for purity assessment in licit organic synthesis.[1] This Application Note details two validated protocols: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for intact quantification of


 isomers, and Gas Chromatography-Mass Spectrometry (GC-MS)  utilizing silylation derivatization to prevent thermal degradation.[1]

Introduction & Chemical Context

(3-Methoxyphenyl)acetone oxime presents specific analytical challenges derived from its functional group chemistry. Unlike its parent ketone, the oxime moiety introduces geometric isomerism (


 and 

forms) and thermal instability .
  • Thermal Liability: Upon exposure to high temperatures (e.g., GC injection ports >200°C), oximes frequently undergo dehydration to form nitriles or Beckmann rearrangement to form amides. This leads to erroneous quantification and misidentification in forensic screens.[1]

  • Isomerism: The C=N double bond restricts rotation, creating distinct

    
     (trans) and 
    
    
    
    (cis) isomers. These often possess different retention times in chromatography, requiring summation for total purity calculations.[1]

Target Analyte Properties:

  • IUPAC Name:

    
    -(1-(3-methoxyphenyl)propan-2-ylidene)hydroxylamine[1]
    
  • Molecular Formula:

    
    [1]
    
  • MW: 179.22 g/mol

  • Solubility: Soluble in methanol, acetonitrile, dichloromethane; sparingly soluble in water.

Analytical Decision Framework

The choice of method depends on the analytical goal. HPLC is preferred for accurate quantification of the native molecule, while GC-MS is required for forensic library confirmation, provided derivatization is employed.

AnalyticalWorkflow Start Sample: (3-Methoxyphenyl)acetone oxime Goal Define Analytical Goal Start->Goal Forensic Forensic Identification / Library Match Goal->Forensic Quant Purity / Isomer Ratio Goal->Quant DirectGC Direct GC Injection Forensic->DirectGC Incorrect Deriv Derivatization (BSTFA) Forensic->Deriv Correct HPLC HPLC-DAD / LC-MS Quant->HPLC Preferred Artifacts Result: Thermal Degradation (Nitriles/Amides) DirectGC->Artifacts Stable Result: Stable TMS-Oxime (Single Peak) Deriv->Stable Intact Result: Intact E/Z Separation (No Degradation) HPLC->Intact

Figure 1: Analytical decision tree highlighting the risk of direct GC injection.

Method A: HPLC-DAD Protocol (Recommended for Purity)[1]

Principle: Reversed-phase chromatography allows for the separation of the oxime from its ketone precursor and the resolution of


 isomers without thermal stress.
Experimental Parameters
ParameterSpecification
Instrument Agilent 1260 Infinity II or equivalent HPLC-DAD
Column C18 end-capped (e.g., Zorbax Eclipse Plus), 100 mm × 3.0 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.5 mL/min
Column Temp 30°C
Detection UV at 254 nm (aromatic ring) and 210 nm (general)
Injection Vol 5 µL
Gradient Program
  • 0.0 min: 90% A / 10% B

  • 10.0 min: 10% A / 90% B (Linear Ramp)

  • 12.0 min: 10% A / 90% B (Hold)[1]

  • 12.1 min: 90% A / 10% B (Re-equilibration)

Protocol Steps:
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE filter.

  • Isomer Handling: You will likely observe two peaks for the oxime (approx.[1] ratio 3:1 or variable). Sum the area of both peaks for total quantification.

  • Quantification: Use an external calibration curve (range 10–100 µg/mL) prepared from a high-purity reference standard.

Method B: GC-MS Protocol (Forensic Confirmation)[1]

Principle: Direct injection of oximes causes dehydration to (3-methoxyphenyl)acetonitrile.[1] To prevent this, the hydroxyl group is protected using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), forming a volatile and thermally stable trimethylsilyl (TMS) ether.

Derivatization Reaction Scheme


Experimental Parameters
ParameterSpecification
Instrument GC-MS (Single Quadrupole), e.g., Agilent 7890/5977
Column DB-5MS or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Split (20:1), 250°C
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Step-by-Step Derivatization Protocol:
  • Weigh: Transfer 1–2 mg of sample into a 1.5 mL GC autosampler vial.

  • Dissolve: Add 500 µL of anhydrous Pyridine or Ethyl Acetate.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst.[1][2][3]

  • Incubation: Cap the vial and heat at 60°C for 20 minutes on a heating block.

    • Note: Reaction is often complete at room temperature, but heating ensures completion for hindered isomers.[1]

  • Analysis: Inject 1 µL of the cooled solution.

Derivatization Oxime Native Oxime (R-OH) Reaction Heat: 60°C, 20 min Oxime->Reaction BSTFA BSTFA + 1% TMCS BSTFA->Reaction TMS TMS-Oxime Derivative (R-O-SiMe3) Reaction->TMS GC GC-MS Analysis (Stable Peak) TMS->GC

Figure 2: Derivatization workflow to ensure thermal stability.[1]

Validation & Quality Control

To ensure data integrity (E-E-A-T), the following validation parameters must be met:

ParameterAcceptance CriteriaNotes
Linearity (

)
> 0.9955-point calibration curve.
Precision (RSD) < 2.0% (HPLC), < 5.0% (GC)Based on 6 replicate injections.[1]
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Typically ~0.1 µg/mL for LC-UV.[1]
Resolution (

)
> 1.5Between the oxime and the parent ketone.

Common Interferences:

  • Parent Ketone: (3-Methoxyphenyl)acetone.[1] Ensure chromatographic resolution.

  • Nitrile Degradant: (3-Methoxyphenyl)acetonitrile.[1] If this peak appears in HPLC, the sample is degraded. If it appears in GC without derivatization, it is an artifact.[1]

References

  • Frison, G., et al. (2016).[1] "Characterization of the designer drug deschloroketamine... by gas chromatography/mass spectrometry... and nuclear magnetic resonance." Rapid Communications in Mass Spectrometry. Link

    • Context: Establishes NMR and MS fragmentation patterns for ketamine-rel
  • Meyer, M.R., et al. (2013).[1] "Ketamine-derived designer drug methoxetamine: metabolism including isoenzyme kinetics and toxicological detectability using GC-MS and LC-(HR-)MSn." Analytical and Bioanalytical Chemistry. Link

    • Context: Validates LC-MS approaches for MXE and its metabolites/precursors.
  • Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA Protocol."[1] Technical Bulletin. Link

    • Context: Authoritative source for the silylation protocol parameters.[1][3]

  • United Nations Office on Drugs and Crime (UNODC). (2020).[1] "Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials." UNODC Manuals. Link

    • Context: Provides standard operating procedures for precursor analysis and isomer handling in forensic contexts.

Sources

Application Notes & Protocols: (3-Methoxyphenyl)acetone Oxime as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutics. The oxime functional group (C=NOH), a structural motif found in both naturally occurring and synthetic compounds, represents a "privileged" structure due to its diverse biological activities. Oximes are recognized for their anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] Furthermore, their ability to act as reactivators of acetylcholinesterase has cemented their role in developing antidotes for organophosphate poisoning.[3][4][5]

This guide focuses on the (3-Methoxyphenyl)acetone oxime scaffold. This molecule uniquely combines three key features ripe for medicinal chemistry exploration:

  • The Oxime Moiety: Provides critical hydrogen bonding capabilities (both donor and acceptor) and exists as E/Z stereoisomers, which can influence receptor binding and pharmacological outcomes.[3][4]

  • The Phenyl Ring: Offers a rigid core for the precise spatial arrangement of functional groups and serves as a primary site for synthetic modification to explore structure-activity relationships (SAR).

  • The Meta-Methoxy Group: This group significantly influences the molecule's physicochemical properties, such as lipophilicity and electron density. It can also serve as a metabolic handle or be chemically modified to a phenol, drastically altering the compound's polarity and biological interactions.[6]

This document provides a comprehensive framework for the synthesis, strategic derivatization, and biological evaluation of novel compounds based on the (3-Methoxyphenyl)acetone oxime scaffold, empowering researchers to harness its therapeutic potential.

Section 1: Physicochemical Properties and Structural Analysis

Understanding the inherent properties of the core scaffold is the foundation of any drug discovery program. The (3-Methoxyphenyl)acetone oxime molecule's features suggest a promising starting point for library development.

PropertyValue (Estimated)Significance in Drug Design
Molecular Formula C₁₀H₁₃NO₂Provides a low molecular weight starting point, adhering to Lipinski's Rule of Five.
Molecular Weight 179.22 g/mol Ideal for a fragment or lead compound; allows for substantial modification without becoming excessively large.
LogP (Octanol/Water) ~2.0 - 2.5Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.
H-Bond Donors 1 (from -OH)Crucial for specific interactions with biological targets. Can be modified to an ether to probe the importance of this donor.
H-Bond Acceptors 2 (from N and O)Allows for multiple hydrogen bonding interactions with target proteins.
Stereoisomerism E/Z IsomersThe C=N double bond results in geometric isomers. These isomers may have different biological activities and stabilities, necessitating separation or characterization.[3][4]
Stereochemical Considerations: The E/Z Isomerism

The oxime functional group can exist as two distinct geometric isomers, E and Z, based on the orientation of the hydroxyl group relative to the substituents on the carbon atom. It is well-documented that these isomers can possess different pharmacological profiles and stabilities.[4] In many cases, the Z-isomer is thermodynamically more stable.[3]

Experimental Insight: When synthesizing oximes, it is common to obtain a mixture of isomers. The ratio can be influenced by reaction temperature and catalysts.[3] For any drug discovery campaign, it is critical to either isolate the individual isomers (e.g., via chromatography) or to characterize the E/Z ratio of the mixture being tested to ensure reproducible biological data.

Section 2: Synthesis and Derivatization Strategies

The true value of a scaffold lies in its synthetic tractability. The (3-Methoxyphenyl)acetone oxime core is readily accessible and offers multiple handles for chemical modification.

Protocol 2.1: Synthesis of the Core Scaffold

This protocol details the synthesis of (3-Methoxyphenyl)acetone oxime from its corresponding ketone precursor. The methodology is adapted from standard procedures for ketoxime formation.[7]

Workflow for Core Scaffold Synthesis

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Oximation Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Characterization A Dissolve (3-Methoxyphenyl)acetone in Ethanol B Prepare aqueous solution of Hydroxylamine HCl & Sodium Acetate C Combine solutions and reflux for 2-4 hours B->C D Monitor reaction progress by TLC C->D E Cool reaction and remove Ethanol under vacuum D->E F Extract with Ethyl Acetate E->F G Wash organic layer with brine, dry over Na2SO4, and concentrate F->G H Purify crude product via Flash Column Chromatography G->H I Characterize by NMR, MS, and IR spectroscopy H->I

Caption: General workflow for the synthesis of (3-Methoxyphenyl)acetone oxime.

Detailed Steps:

  • Reagents & Materials:

    • (3-Methoxyphenyl)acetone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (NaOAc) or Pyridine

    • Ethanol

    • Ethyl acetate

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water

    • Silica gel for chromatography

  • Procedure:

    • In a round-bottom flask, dissolve (3-Methoxyphenyl)acetone (1.0 eq) in ethanol.

    • In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

      • Causality: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which is the active nucleophile. An excess ensures the equilibrium favors the free base.

    • Add the aqueous hydroxylamine solution to the ethanolic ketone solution.

    • Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (usually 2-4 hours).

    • Once complete, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure.

    • To the remaining aqueous residue, add deionized water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude oxime by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure (3-Methoxyphenyl)acetone oxime.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: Strategic Derivatization for SAR Exploration

The core scaffold offers three primary points for diversification to build a chemical library and investigate structure-activity relationships.

Key Derivatization Points

Caption: Strategic points for derivatization of the core scaffold.

  • Modification at the Methoxy Group (A):

    • Reaction: Demethylation using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).[8]

    • Rationale: Converting the methoxy ether to a phenolic hydroxyl group dramatically increases polarity and introduces a strong hydrogen bond donor. This is a classic strategy to improve water solubility and explore interactions with polar residues in a binding pocket.

  • Modification on the Aromatic Ring (B):

    • Reaction: Standard electrophilic aromatic substitution reactions such as bromination (using NBS) or nitration (using HNO₃/H₂SO₄). The methoxy group will direct substitution to the ortho and para positions.

    • Rationale: Introducing electron-withdrawing or electron-donating groups, as well as bulky halogens, allows for systematic probing of the electronic and steric requirements for biological activity.

  • Modification of the Oxime Group (C):

    • Reaction: O-alkylation via Williamson ether synthesis. The oxime hydroxyl is deprotonated with a base (e.g., NaH) and reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide).

    • Rationale: This modification creates an oxime ether, which removes the hydrogen bond donating ability of the oxime and increases its lipophilicity. This is a critical step to determine if the acidic proton is required for activity.

Section 3: Application in Target-Oriented Drug Discovery

Based on the extensive literature on oximes and related structures, derivatives of (3-Methoxyphenyl)acetone oxime can be prioritized for screening in several disease areas.[1][2][9]

Application Example 1: Anti-inflammatory Agent Development

Scientific Rationale: Many oxime-containing compounds have demonstrated potent anti-inflammatory activity by suppressing the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[1]

Hypothesized Mechanism of Action

LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Pathway Downstream Signaling (e.g., NF-κB) TLR4->Pathway Nucleus Gene Transcription Pathway->Nucleus Mediators Pro-inflammatory Mediators (iNOS, TNF-α, IL-6) Nucleus->Mediators Inflammation Inflammatory Response Mediators->Inflammation Compound (3-Methoxyphenyl)acetone Oxime Derivative Compound->Pathway Inhibition

Caption: Inhibition of the LPS-induced inflammatory pathway in macrophages.

Protocol 3.1: In Vitro Anti-inflammatory Screening (Griess Assay)

This protocol assesses the ability of test compounds to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of test compounds in DMSO.

    • Treat cells with serial dilutions of the compounds (e.g., 1 to 100 µM) for 1 hour. Include a vehicle control (DMSO only) and a positive control (e.g., dexamethasone).

    • Causality: Pre-incubation allows the compounds to enter the cells and engage with their targets before the inflammatory stimulus is applied.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each active compound.

Application Example 2: Anticancer Agent Development

Scientific Rationale: Both methoxy-substituted aromatic compounds and various oxime derivatives have been reported to exhibit cytotoxic activity against a range of cancer cell lines.[1][6] The mechanism can involve various pathways, including apoptosis induction and cell cycle arrest.

Protocol 3.2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with test compounds.

  • Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in their respective recommended media.

  • Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds (and a vehicle control) to the wells and incubate for 48-72 hours.

    • Causality: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation and viability.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration required to inhibit cell growth by 50%).

Illustrative SAR Data Table (Hypothetical)

CompoundR¹ (Position 4)R² (Oxime)IC₅₀ vs. MCF-7 (µM)
Core Scaffold -H-OH25.6
Derivative 1 -Br-OH12.3
Derivative 2 -H-OCH₃> 100
Derivative 3 (Phenol) -H (at C3)-OH8.9

This hypothetical data illustrates how derivatization can inform SAR. Here, adding a bromine (Derivative 1) or converting the methoxy to a phenol (Derivative 3) improves potency, while alkylating the oxime (Derivative 2) abolishes it, suggesting the oxime proton is crucial for activity.

Conclusion and Future Perspectives

The (3-Methoxyphenyl)acetone oxime scaffold represents a synthetically accessible and highly adaptable starting point for medicinal chemistry campaigns. Its inherent physicochemical properties are favorable for lead generation, and its multiple derivatization handles allow for a thorough exploration of structure-activity relationships. The protocols outlined in this guide provide a robust framework for synthesizing a library of analogs and screening them for anti-inflammatory and anticancer activities.

Future work should focus on expanding the library of derivatives, elucidating the mechanism of action for active compounds, and ultimately progressing the most promising leads into in vivo models to evaluate their efficacy and safety profiles.

References

  • De la Mora-Lz, E., et al. (2022). Unsubstituted Oximes as Potential Therapeutic Agents. MDPI. Available at: [Link]

  • Biernasiuk, A., et al. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. Available at: [Link]

  • Tsai, C.-H., et al. (2020). Cytotoxicity Analysis of Active Components in Bitter Melon (Momordica charantia) Seed Extracts Using Human Embryonic Kidney and Colon Tumor Cells. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Preparation of acetone oxime. PrepChem.com. Available at: [Link]

  • European Patent Office. (1995). SUBSTITUTED OXIME DERIVATIVES USEFUL AS PDE IV INHIBITORS. Google Patents.
  • Kiran, K., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Skouta, R. (2022). The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acetone, oxime. PubChem. Available at: [Link]

  • Fahmy, M. A. H., et al. (1974). Physicochemical-activity Relationships in Asymmetrical Analogues of Methoxychlor. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • He, Y. (2009). The synthetic method of p-(ortho) hydroxyphenylacetone. Google Patents.
  • Nguyen, N. D., et al. (2023). Chemical profiles and biological activities of acetone extracts of nine Annonaceae plants. AGRIS: International Information System for the Agricultural Science and Technology. Available at: [Link]

  • Mutalib, M. A., et al. (2023). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological activities of oximes. ResearchGate. Available at: [Link]

  • Kiran, K., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (3-Methoxyphenyl)acetone Oxime Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OX-3MP-PUR-001 Subject: Troubleshooting Crystallization, Isomerism, and Stability Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Purifying (3-Methoxyphenyl)acetone oxime (1-(3-methoxyphenyl)propan-2-one oxime) presents a triad of challenges distinct from its para-substituted or unsubstituted analogs. Unlike the para-isomer, which often crystallizes readily due to molecular symmetry, the meta-methoxy group disrupts crystal lattice packing, frequently resulting in a persistent viscous oil ("oiling out"). Furthermore, the presence of geometric isomers (E/Z) and thermal instability (Beckmann rearrangement) complicates standard workups.

This guide provides self-validating protocols to resolve these specific phase-behavior and purity issues.

Module 1: The "Oiling Out" Phenomenon (Phase Separation)

User Issue

"My crude product is a dark, viscous amber oil. I attempted recrystallization from hot ethanol, but upon cooling, it separated into a gummy layer at the bottom rather than forming crystals."

Technical Diagnosis

This is a classic "oiling out" scenario driven by two factors:

  • Lattice Energy Disruption: The meta-methoxy substituent lowers the symmetry of the molecule compared to the para isomer, significantly reducing the lattice energy and melting point.

  • Impurity Depression: Unreacted ketone (1-(3-methoxyphenyl)propan-2-one) acts as a solvent, depressing the melting point below ambient temperature.

Troubleshooting Protocol: The "Two-Solvent" Trituration

Do not attempt simple cooling recrystallization. Instead, force an amorphous-to-crystalline transition using a solvent-antisolvent system.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in the minimum amount of Diethyl Ether or Toluene (Solvent A) at room temperature.

  • Antisolvent Addition: Slowly add Pentane or Heptane (Solvent B) until the solution turns slightly turbid.

  • The "Scratch" Technique: Take a glass rod and vigorously scratch the inner wall of the flask at the interface of the liquid. This provides nucleation sites (micro-abrasions) for crystal growth.

  • Cold Soak: Place the flask in a freezer (-20°C) for 24–48 hours. The low temperature is critical to overcome the entropy of the oil phase.

Data: Solvent Suitability Matrix

Solvent SystemSuitabilityObservation
Ethanol/Water LowHigh risk of oiling out; water promotes emulsion.
EtOAc/Hexane MediumGood for chromatography, but often yields oils upon evaporation.
Ether/Pentane High Best for inducing crystallization at low temps.
Toluene/Heptane High Excellent for larger scales; slower evaporation.

Module 2: Geometric Isomerism (The "Double Spot" on TLC)

User Issue

"I ran a TLC on silica gel (20% EtOAc/Hexane). I see two distinct spots very close to each other (Rf 0.45 and 0.40). Is my product decomposing?"

Technical Diagnosis

This is likely not decomposition. Oximes exist as stable geometric isomers: (E)-oxime (anti) and (Z)-oxime (syn).

  • Mechanism: The C=N double bond restricts rotation. The lone pair on the nitrogen creates distinct electronic environments for the E and Z forms.

  • Identification: The two spots represent these isomers. On silica gel, the more polar isomer (usually Z, depending on interaction with the hydroxyl group) elutes slower.

Decision Guide: To Separate or Not?

Do NOT separate if your downstream application is a reduction (e.g., to an amine). Both E and Z isomers reduce to the same primary amine. Separation is a yield-loss event.

DO separate if the oxime is the final product or used in stereoselective ligand synthesis.

Diagram: Isomerism & Equilibrium

OximeIsomerism cluster_0 Equilibrium State Node_E (E)-Isomer (Thermodynamically Preferred) Node_Z (Z)-Isomer (Kinetically Formed) Node_E->Node_Z Acid/Heat Node_TLC TLC Observation (Two Spots) Node_E->Node_TLC Node_Z->Node_E Equilibration Node_Z->Node_TLC

Caption: Dynamic equilibrium between E/Z isomers. Acidic silica can catalyze interconversion.

Module 3: Thermal Instability & Chemical Cleanup

User Issue

"I tried to distill the oxime under high vacuum to purify it, but the distillate turned dark and smelled acrid. The NMR shows new peaks."

Technical Diagnosis

You have triggered a Beckmann Rearrangement .[1][2]

  • Cause: At high temperatures (>100°C), especially in the presence of trace acids (even from silica gel residue), the oxime rearranges into an amide (N-(3-methoxyphenyl)acetamide or related isomers).

  • Prevention: Avoid distillation. Oximes are thermally sensitive.

Alternative Purification: The Bisulfite Wash

To remove unreacted ketone (the most common impurity) without distillation, use the Bisulfite Method . This chemically targets the ketone but leaves the oxime largely untouched.

Protocol:

  • Dissolve the crude oxime mixture in Ethyl Acetate .

  • Wash the organic layer twice with saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Mechanism:[1][2][3][4][5][6][7][8] Bisulfite forms a water-soluble adduct with the unreacted ketone.

  • Wash with water, then brine.

  • Dry over Na₂SO₄ and evaporate under reduced pressure at <40°C.

Diagram: Purification Decision Tree

PurificationLogic Start Crude (3-Methoxyphenyl)acetone Oxime CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil Recryst Recrystallize (Ether/Pentane) Solid->Recryst Triturate Triturate/Seed (-20°C Freezer) Oil->Triturate CheckPurity Check Purity (TLC/NMR) Recryst->CheckPurity Triturate->CheckPurity Impurity Ketone Present? CheckPurity->Impurity YesKetone Yes: Bisulfite Wash Impurity->YesKetone >5% NoKetone No: Vacuum Dry (<40°C) Impurity->NoKetone <1% Distill Distillation (RISK: Beckmann Rearrangement) Impurity->Distill Avoid!

Caption: Workflow prioritizing non-thermal purification methods to prevent decomposition.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions, 35, 1–420.

  • Kumbhar, P. P., et al. (2023).[9] Synthesis and Characterization of Oxime Derivatives. Journal of Chemical Sciences. (General reference for E/Z isomer separation on silica).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Oximes as protecting groups and their stability profiles).

Disclaimer: This guide addresses chemical purification techniques for research purposes only. The user is responsible for compliance with all local regulations regarding the handling of chemical precursors.

Sources

Degradation pathways of (3-Methoxyphenyl)acetone oxime under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Methoxyphenyl)acetone Oxime Stability

Welcome to the Advanced Chemical Stability Support Hub

Ticket ID: #OX-3MP-ACID-001 Subject: Degradation Pathways & Stabilization of (3-Methoxyphenyl)acetone Oxime in Acidic Media Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely observing instability in your (3-Methoxyphenyl)acetone oxime samples characterized by the appearance of an oily residue (ketone reversion) or new amide impurities (Beckmann rearrangement).[1]

In acidic environments, this oxime acts as a "chemical chameleon," susceptible to two divergent pathways depending on water content and temperature:

  • Hydrolysis (Aqueous Acid): Reversion to the parent ketone (3-Methoxyphenylacetone).[1]

  • Beckmann Rearrangement (Anhydrous/Strong Acid): Isomerization to N-substituted amides.[1]

Part 1: The Degradation Landscape (Visualized)

The following diagram maps the kinetic competition between hydrolysis and rearrangement. Use this to diagnose your impurity profile.

OximeDegradation Oxime (3-Methoxyphenyl)acetone Oxime (Starting Material) Protonated Protonated Oxime Intermediate [R-C=NH+-OH] Oxime->Protonated Acid (H+) Water H2O Attack Protonated->Water High H2O Rearrange 1,2-Shift (Migration) Protonated->Rearrange Low H2O / Heat Tetrahedral Carbinolamine Intermediate Water->Tetrahedral Ketone 3-Methoxyphenylacetone (Hydrolysis Product) Tetrahedral->Ketone -NH2OH NH2OH Hydroxylamine Salt Tetrahedral->NH2OH Nitrilium Nitrilium Ion Rearrange->Nitrilium -H2O Amide1 N-(3-methoxybenzyl)acetamide (Major Rearrangement) Nitrilium->Amide1 Benzyl Migration (Preferred) Amide2 N-(3-methoxyphenyl)-N-methylacetamide (Minor Rearrangement) Nitrilium->Amide2 Methyl Migration

Figure 1: Mechanistic divergence of (3-Methoxyphenyl)acetone oxime under acidic stress.[1] Blue nodes indicate stable starting points, Red indicates hydrolytic degradation, and Green indicates rearrangement products.[1]

Part 2: Troubleshooting Guides (FAQ Format)

Issue 1: "My solid oxime is turning into a yellow oil during acidic workup."

Diagnosis: Acid-Catalyzed Hydrolysis.[1][2][3] Mechanism: In the presence of aqueous acid (e.g., HCl, H₂SO₄), the oxime C=N bond is protonated. Water attacks the electrophilic carbon, forming a tetrahedral carbinolamine intermediate which collapses to release hydroxylamine and regenerate the ketone (3-Methoxyphenylacetone) [1]. The ketone is an oil at room temperature.

Corrective Actions:

  • Reduce Water Activity: If the acid is a catalyst, ensure the solvent system is dry (anhydrous).

  • Buffer pH: Hydrolysis rates peak at specific pH windows (often pH < 2).[1] Buffering to pH 4–5 can significantly retard hydrolysis while maintaining protonation for other desired reactions [2].[1]

  • Cold Quench: Perform acid quenching at <0°C. The hydrolysis activation energy is significant; low temperature kinetically traps the oxime.

Issue 2: "I see a new peak at [M+0] in LC-MS, but different retention time."

Diagnosis: Beckmann Rearrangement.[1][4][5][6][7][8] Mechanism: Under anhydrous acidic conditions or with heating, the oxime undergoes a [1,2]-sigmatropic shift. The group anti-periplanar to the hydroxyl group migrates to the nitrogen [3].

  • Isomer A (Major): Migration of the bulky 3-methoxybenzyl group yields N-(3-methoxybenzyl)acetamide .[1]

  • Isomer B (Minor): Migration of the methyl group yields N-(3-methoxyphenyl)-N-methylacetamide .[1]

Corrective Actions:

  • Temperature Control: The Beckmann rearrangement is thermally driven.[7] Keep reaction temperatures below 40°C unless the amide is the desired product.

  • Acid Choice: Avoid dehydrating acids (e.g., Polyphosphoric acid, Thionyl chloride) if the oxime is the target. These reagents aggressively promote rearrangement [4].[1]

Issue 3: "Is the methoxy group stable?"

Diagnosis: Ring Activation / Demethylation Risks.[1] Analysis: The 3-methoxy group is generally stable in dilute mineral acids (HCl, H₂SO₄).[1] It will not easily hydrolyze to a phenol (demethylation) unless you are using:

  • Hydriodic acid (HI)[1]

  • Hydrobromic acid (HBr) at reflux[1]

  • Strong Lewis acids (e.g., BBr₃, AlCl₃) Warning: The methoxy group activates the benzene ring at the ortho and para positions. If your reaction generates electrophiles (e.g., nitronium ions, nitrosyl cations from decomposing hydroxylamine), you may see ring substitution byproducts [5].[1]

Part 3: Analytical Characterization Protocol

To validate the degradation profile, use the following self-validating workflow.

Table 1: Impurity Markers
CompoundStructure TypeHPLC/GC BehaviorKey MS Fragment (m/z)
Oxime (Target) C=N-OHMid-eluting[M+H]+ 194
Ketone (Hydrolysis) C=O[1]Non-polar (Late eluting on Reverse Phase)164 (Loss of NO/NH3 equiv)
Amide (Rearrangement) O=C-NPolar (Early eluting)194 (Isobaric to Oxime)
Stress Testing Workflow (DOT Visualization)

StressTest Start Sample Preparation (1 mg/mL in MeCN) Split Split Sample Start->Split Acid1 Condition A: 0.1N HCl (Aqueous) (Simulates Hydrolysis) Split->Acid1 Acid2 Condition B: 0.1N Methanolic HCl (Simulates Rearrangement) Split->Acid2 Incubate Incubate 60°C for 4 Hours Acid1->Incubate Acid2->Incubate Analyze HPLC-MS Analysis (Gradient 5-95% MeCN) Incubate->Analyze

Figure 2: Forced degradation protocol to distinguish between hydrolytic instability (Condition A) and rearrangement susceptibility (Condition B).

Part 4: References

  • Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[1] [Link]

  • Jencks, W. P. (1959).[1] Studies on the Mechanism of Oxime and Semicarbazone Formation.[2][9] Journal of the American Chemical Society, 81(2), 475–481.[1] [Link]

  • Gawley, R. E. (1988).[1] The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations.[1] Organic Reactions, 35, 1–420.[1] [Link][1]

  • Donaruma, L. G., & Heldt, W. Z. (1960).[1] The Beckmann Rearrangement. Organic Reactions, 11, 1-156.[1] [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for electrophilic aromatic substitution and methoxy group stability). [Link]

Sources

Technical Support Center: Optimization of (3-Methoxyphenyl)acetone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The synthesis of (3-Methoxyphenyl)acetone oxime is a classic condensation reaction between a ketone and hydroxylamine. While seemingly straightforward, the reaction is governed by a strict pH-rate profile and is prone to "oiling out" due to the lipophilicity of the methoxy-substituted aryl chain.

This guide moves beyond standard textbook procedures, focusing on the kinetic bottlenecks and thermodynamic traps specific to the 3-methoxy derivative.

The Mechanistic Core

The reaction proceeds via the nucleophilic attack of hydroxylamine (


) on the carbonyl carbon. This process is pH-dependent  and follows a bell-shaped rate curve (Jencks, 1959):
  • Acidic Limit (pH < 3): The amine is protonated (

    
    ), rendering it non-nucleophilic. Reaction stops.
    
  • Basic Limit (pH > 10): The carbonyl oxygen is not protonated, reducing electrophilicity. Additionally, the dehydration of the carbinolamine intermediate becomes rate-limiting.

  • The "Sweet Spot" (pH 4.5 – 6.0): Optimal balance where sufficient free amine exists to attack, and sufficient acid exists to catalyze the dehydration step [1].

Optimized Experimental Protocol

Objective: Maximize yield (>90%) and crystallinity while minimizing side-product formation (Beckmann rearrangement precursors).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
(3-Methoxyphenyl)acetone 1.0SubstratePurity >98% recommended to prevent oiling.
Hydroxylamine HCl 1.2 - 1.5ReagentExcess drives equilibrium to product (Le Chatelier).
Sodium Acetate (Anhydrous) 1.5 - 2.0Buffer BaseMaintains pH ~5-6. Preferred over NaOH for cleaner profiles.
Ethanol (95%) 5-10 VolSolventSolubilizes the lipophilic ketone.
Water 2-3 VolCo-solventSolubilizes the inorganic salts.
Step-by-Step Methodology
  • Buffer Preparation: In a round-bottom flask, dissolve Hydroxylamine HCl (1.5 eq) and Sodium Acetate (2.0 eq) in minimal water. Stir until clear.

    • Why: Pre-forming the free amine in a buffered solution prevents transient high-pH pockets that occur if strong bases (NaOH) are added directly to the ketone.

  • Substrate Addition: Dissolve (3-Methoxyphenyl)acetone (1.0 eq) in Ethanol. Add this solution dropwise to the aqueous amine mixture at Room Temperature (20-25°C) .

    • Note: The 3-methoxy substituent is inductively electron-withdrawing (

      
      ), making the carbonyl sufficiently electrophilic. Heating is rarely required for conversion, only for solubility [2].
      
  • Reaction Monitoring: Stir vigorously. Reaction is typically complete in 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

  • Workup (The Critical Step):

    • Evaporate ethanol under reduced pressure (Rotavap) until the solution becomes cloudy.

    • Cool to 0-4°C.

    • If Solid: Filter and wash with cold water.

    • If Oil: (See Troubleshooting Section below).

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical decision points during the process.

OximeSynthesis Start Reagents: Ketone + NH2OH·HCl pH_Check pH Adjustment (Target 4.5 - 6.0) Start->pH_Check Buffer with NaOAc Attack Nucleophilic Attack (Formation of Carbinolamine) pH_Check->Attack Free Amine Available Dehydration Dehydration (- H2O) Attack->Dehydration Acid Catalyzed Product (3-Methoxyphenyl) acetone Oxime Dehydration->Product Oil_Trap ISSUE: Oiling Out Dehydration->Oil_Trap High Lipophilicity Seed Add Seed Crystal / Scratch Glass Oil_Trap->Seed Intervention Seed->Product Crystallization

Figure 1: Reaction pathway and critical process intervention points.

Troubleshooting Center (FAQs)

Issue 1: "My product separates as a viscous oil, not a crystal."

Diagnosis: This is the most common issue with methoxy-substituted phenylacetones. The melting point is often low (approx. 60-65°C), and impurities depress this further. Corrective Actions:

  • The "Scratch" Method: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The friction creates nucleation sites.

  • Seeding: If you have any solid crystals from a previous batch (even a micro-amount), add them to the cooled oil.

  • Solvent Swap: If it remains an oil, extract into diethyl ether, dry over MgSO4, and evaporate. Redissolve the residue in a minimum amount of hot Cyclohexane or Petroleum Ether . Cool slowly to -20°C. The non-polar solvent forces the polar oxime to crystallize [3].

Issue 2: "The reaction is stalling (<50% conversion after 4 hours)."

Diagnosis: Likely a pH imbalance. Corrective Actions:

  • Check the pH. If pH < 3, the amine is protonated. Add saturated NaOAc solution.

  • If pH > 8, the dehydration step is too slow. Add dilute HCl dropwise to reach pH 6.

  • Pro-Tip: Ensure vigorous stirring. This is a biphasic reaction (organic ketone + aqueous amine). Mass transfer limitations can mimic slow kinetics.

Issue 3: "I see two spots on my TLC plate close together."

Diagnosis: This is likely E/Z Isomerism , not an impurity. Technical Context: Oximes exist as geometric isomers.[1][2] For phenylacetone derivatives, the energy barrier to interconversion is high (~200 kJ/mol), meaning both isomers are stable at room temperature [4].[3] Action: Do not attempt to purify these apart unless stereochemistry is critical for the next step. Both isomers typically react identically in subsequent reductions or rearrangements.

Issue 4: "The product has a yellow/orange tint."

Diagnosis: Oxidation of the electron-rich aromatic ring or trace ketone decomposition. Corrective Action: Recrystallize from Methanol/Water (1:1). Activated charcoal can be used during the hot filtration step to remove colored polymeric impurities.

Advanced Optimization Workflow

Use this logic flow to determine the optimal workup based on your real-time observation.

OptimizationFlow Start Reaction Complete (TLC Check) Evap Evaporate EtOH (Cloud Point) Start->Evap State Observe State at 4°C Evap->State Solid Precipitate Forms State->Solid Crystals Oil Viscous Oil Forms State->Oil Emulsion/Oil Filter Vacuum Filtration Wash w/ cold H2O Solid->Filter Extract Extract w/ DCM Dry & Evaporate Oil->Extract Recryst Recrystallize: Cyclohexane Extract->Recryst

Figure 2: Post-reaction processing decision tree.

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PrepChem. (n.d.). Preparation of Acetone Oxime (General Protocol adapted for derivatives).

  • Smolecule. (n.d.). Phenylacetone Oxime Structure and Isomerism.

Disclaimer: This guide is intended for legitimate research and development purposes only. The user is responsible for compliance with all local regulations regarding the handling of chemical precursors.

Sources

How to prevent byproduct formation in (3-Methoxyphenyl)acetone oxime synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and process chemists optimizing the synthesis of (3-Methoxyphenyl)acetone oxime. It focuses on the mechanistic suppression of byproducts through rigorous control of reaction parameters.

Topic: Prevention of Byproduct Formation & Process Optimization Classification: Organic Synthesis / Process Chemistry

Core Directive: The Mechanistic "Sweet Spot"

The condensation of (3-Methoxyphenyl)acetone with hydroxylamine is an equilibrium-driven nucleophilic addition-elimination. The formation of byproducts is rarely random; it is a deterministic result of deviating from the pH-Temperature-Water triad.

The Critical Process Parameters (CPPs)

To prevent byproducts, you must balance two competing mechanistic requirements:

  • Carbonyl Activation: The ketone carbonyl requires protonation (acidic conditions) to become sufficiently electrophilic.[1]

  • Nucleophile Availability: Hydroxylamine (

    
    ) must remain unprotonated (free base) to attack the carbonyl.
    

The Paradox:

  • If pH < 3 (Too Acidic): The amine is fully protonated (

    
    ), destroying its nucleophilicity. Reaction stalls. Risk: Hydrolysis (reversion to ketone) or Beckmann Rearrangement (conversion to amide).
    
  • If pH > 7 (Too Basic): The carbonyl is not activated. Risk: Aldol-type condensation of the ketone (formation of "gummy" tars/dimers) or hydroxylamine decomposition.

The Solution: Maintain a buffered system at pH 4.5 – 5.0 . This ensures a sufficient concentration of free hydroxylamine while maintaining enough protons to activate the carbonyl oxygen.

Mechanism & Byproduct Pathways (Visualized)

The following diagram illustrates the reaction pathway and where specific byproducts branch off due to incorrect conditions.

OximeMechanism Ketone (3-Methoxyphenyl)acetone Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine Nucleophilic Attack (pH 4-5 optimal) Dimer Aldol Dimers/Tars (Polymerization) Ketone->Dimer High pH (Basic) NH2OH Hydroxylamine (Free Base) NH2OH->Carbinolamine Oxime Target Oxime (E/Z Isomers) Carbinolamine->Oxime Dehydration (-H2O) Amide Amide Byproduct (Beckmann Rearrangement) Oxime->Amide High Temp + Acid (Δ / H+) Hydrolysis Reversion to Ketone Oxime->Hydrolysis Excess H2O + Acid

Figure 1: Reaction mechanism showing the main pathway (green) and byproduct diversion points (red).

Optimized Experimental Protocol

Standardized for 10 mmol scale. Scale up linearly.

Reagents:

  • (3-Methoxyphenyl)acetone (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 – 1.5 eq)
    
  • Sodium Acetate (

    
    ) (1.5 – 2.0 eq) [Buffer Agent]
    
  • Solvent: Ethanol (95%) or Methanol.

Step-by-Step Methodology:

  • Buffer Preparation: In a round-bottom flask, dissolve Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq) in water (minimum volume to dissolve).

    • Why: This generates free hydroxylamine in situ while creating an acetic acid/acetate buffer system (pH ~4.5).

  • Solvent Addition: Add Ethanol to the aqueous mixture. A ratio of 2:1 or 3:1 (EtOH:

    
    ) is ideal to ensure solubility of the organic ketone.
    
  • Ketone Addition: Add (3-Methoxyphenyl)acetone (1.0 eq) dropwise at room temperature.

    • Why: Dropwise addition prevents local excesses of ketone which could lead to self-condensation.

  • Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.

    • Note: Only heat to mild reflux (40-50°C) if TLC shows incomplete conversion after 4 hours. Avoid vigorous reflux to prevent Beckmann rearrangement.

  • Monitoring: Monitor via TLC or GC-MS. Look for the disappearance of the ketone peak.

  • Workup:

    • Evaporate most ethanol under reduced pressure (Rotavap).

    • Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with water (to remove salts) and brine.

    • Dry over

      
       and evaporate.[2]
      

Troubleshooting Dashboard (FAQ)

Issue 1: "I am getting a sticky, dark gum instead of crystals."

Diagnosis: Oiling Out or Aldol Condensation .

  • Cause A (Impurity): If the pH was too high (>7), the ketone polymerized. This "tar" is difficult to remove.

  • Cause B (Physical): The oxime may have a low melting point or is retaining solvent. (3-Methoxyphenyl)acetone oxime can be an oil or low-melting solid depending on the isomer ratio (

    
    ).
    
  • Corrective Action:

    • Check pH of aqueous layer during workup. If >7, acidify slightly next time.

    • Seed Crystal: If available, seed the oil.

    • Solvent Swap: Dissolve the oil in a minimal amount of hot hexanes (or Hexane/Et2O mix) and cool slowly to -20°C to induce crystallization.

Issue 2: "My yield is good, but the product contains an amide impurity."

Diagnosis: Beckmann Rearrangement .

  • Cause: The reaction temperature was too high, or the workup was too acidic. The oxime rearranged into N-(3-methoxyphenyl)-acetamide (or isomer).

  • Corrective Action:

    • Lower Temperature: Run the reaction at Room Temperature. Do not reflux unless necessary.

    • Neutralize Workup: Ensure the organic layer is washed with saturated Sodium Bicarbonate (

      
      ) to remove trace acids before concentrating.
      
Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Equilibrium Limitation .

  • Cause: Water accumulation is driving the reverse reaction (Hydrolysis).

  • Corrective Action:

    • Excess Reagent: Increase Hydroxylamine HCl to 2.0 equivalents.

    • Water Scavenging: Add molecular sieves (3Å or 4Å) to the reaction flask to trap water as it forms, driving the equilibrium to the right (Le Chatelier’s principle).

Issue 4: "There are two spots on my TLC plate close together."

Diagnosis: E/Z Isomerism .

  • Context: This is not a byproduct failure. Oximes exist as geometric isomers (

    
     and 
    
    
    
    ) around the C=N double bond.[3]
  • Action: Usually, both isomers react identically in downstream reductions. If separation is required, column chromatography is necessary, though they often equilibrate.

Troubleshooting Logic Flow

Use this decision tree to diagnose post-reaction issues.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Conversion / Yield IssueType->LowYield Impurity Impurity / Byproduct IssueType->Impurity Physical Oily / Gummy Product IssueType->Physical CheckPH Check pH LowYield->CheckPH CheckImpurity Identify Impurity Impurity->CheckImpurity SolventTrap Trapped Solvent? Physical->SolventTrap Acidic pH < 3? Amine Protonated CheckPH->Acidic Yes Equilibrium Equilibrium Stalled? CheckPH->Equilibrium No FixYield Action: Add NaOAc Buffer or Molecular Sieves Acidic->FixYield Equilibrium->FixYield AmideFound Amide Present? (Beckmann) CheckImpurity->AmideFound KetoneFound Ketone Remaining? CheckImpurity->KetoneFound FixImpurity Action: Lower Temp Avoid Strong Acid AmideFound->FixImpurity KetoneFound->FixYield FixPhysical Action: High Vac Dry Recrystallize (Hexanes) SolventTrap->FixPhysical

Figure 2: Diagnostic flowchart for resolving synthesis failures.

Summary of Key Data

ParameterOptimal RangeEffect of Deviation
pH 4.5 – 5.0 <3: Slow reaction, hydrolysis risk. >7: Tars, polymerization, decomposition.
Temperature 20°C – 45°C >60°C: High risk of Beckmann rearrangement (Amide formation).
Stoichiometry 1.2 – 1.5 eq (Amine)<1.0 eq: Incomplete conversion. >2.0 eq: Wasteful, harder workup.
Water Content Minimized Excess water drives equilibrium backward (Hydrolysis).

References

  • Organic Chemistry Portal. Beckmann Rearrangement - Mechanism and Conditions. [Link]

  • Kulkarni, P. S., et al. Oxime Synthesis and pH Dependence. Journal of Chemical Sciences. [Link]

  • National Institutes of Health (NIH) / PMC. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]

  • Master Organic Chemistry. The Beckmann Rearrangement. [Link]

Sources

Technical Support Center: (3-Methoxyphenyl)acetone Oxime Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with (3-Methoxyphenyl)acetone oxime . It synthesizes chemical stability data with practical troubleshooting steps.

Reference ID: TSC-OX-3MP2P | Version: 2.4 | Status: Active

⚠️ Safety & Compliance Warning

Research Use Only: This compound is a chemical intermediate.[1] Users must comply with all local regulations regarding substituted phenethylamines and their precursors. Handling: Always wear PPE (gloves, goggles, lab coat).[1] Oximes can be irritants and may release hydroxylamine upon hydrolysis.[1]

Part 1: Critical Storage Parameters (The "Why" and "How")

The stability of (3-Methoxyphenyl)acetone oxime is governed by the electron-donating nature of the m-methoxy group and the inherent lability of the C=N bond.

Temperature Control
  • Recommendation: Store at -20°C for long-term (>1 month); 2-8°C is acceptable for active use (<2 weeks).

  • The Mechanism: Thermal energy promotes the Beckmann Rearrangement , converting the oxime into its corresponding amide (N-(3-methoxyphenethyl)acetamide). This reaction is acid-catalyzed but accelerates significantly above 25°C in the presence of trace moisture or acidic impurities [1].[1]

Moisture Management
  • Recommendation: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • The Mechanism: Hydrolysis is the primary degradation pathway.[1] Atmospheric moisture, catalyzed by trace acidity (often from silica gel purification), attacks the imine carbon, reverting the compound to the parent ketone, (3-Methoxyphenyl)acetone , and hydroxylamine.[1]

    • Indicator: A distinct "sweet/floral" ketone odor indicates hydrolysis.[1]

Light Protection
  • Recommendation: Amber borosilicate vials are mandatory.

  • The Mechanism: Photo-isomerization .[1] The C=N bond allows for E (anti) and Z (syn) geometric isomers.[1] UV light lowers the energy barrier for rotation, shifting the thermodynamic equilibrium.[1] While not "degradation" in the sense of mass loss, it complicates analytical chromatography [2].[1]

Part 2: Troubleshooting Guide (Symptom Diagnosis Solution)

Q1: My HPLC/GC chromatogram shows two peaks with identical mass spectra. Is my compound impure?

Diagnosis: Likely


 Isomerization , not chemical degradation.[1]
Technical Insight: 
Oximes exist as geometric isomers.[1] In (3-Methoxyphenyl)acetone oxime, the steric bulk of the benzyl group vs. the methyl group creates a thermodynamic preference, but both exist.[1]
  • Verification: Run the HPLC column at a higher temperature (e.g., 50°C). If the peaks coalesce or the ratio shifts significantly without new peaks appearing, it is isomerization [3].[1]

  • Action: Integrate both peaks for total purity calculation.

Q2: The solid has turned into a yellow viscous oil.

Diagnosis: Eutectic impurity mixture or Oxidation .[1] Technical Insight:

  • Hydrolysis: The parent ketone is a liquid.[1] If 5-10% hydrolysis occurs, the melting point of the remaining solid oxime is depressed (freezing point depression), creating a "slush" or oil.[1]

  • Oxidation: The methoxy ring is electron-rich and susceptible to oxidative coupling if exposed to air and light, leading to yellow/orange quinoid-like impurities.[1]

  • Action: Check TLC (see Protocol A). If ketone is present, recrystallize or repurify.[1][2]

Q3: There is a strong solvent-like odor upon opening the vial.

Diagnosis: Hydrolysis .[1] Technical Insight: Pure oximes are relatively odorless or have a faint earthy smell.[1] The parent ketone, (3-Methoxyphenyl)acetone, has a distinct, pervasive organic odor.[1]

  • Action: Immediate quality check. If the odor is strong, significant hydrolysis (>10%) has likely occurred.[1]

Part 3: Analytical & Rescue Protocols

Protocol A: Rapid TLC Integrity Check
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (8:2 v/v).[1]

  • Visualization: UV (254 nm) and Iodine Stain.[1]

  • Expected Rf Values (Approximate):

    • Oxime:

      
       (Often a streak due to H-bonding).[1]
      
    • Ketone (Degradant):

      
       (Runs faster, distinct spot).[1]
      
    • Amide (Rearrangement):

      
       (Runs slower).
      
Protocol B: HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Note: Acidic modifiers prevent peak tailing of the oxime hydroxyl group.[1]

Protocol C: "Rescue" Recrystallization (If solid)

If the compound has yellowed but is not fully hydrolyzed:

  • Dissolve in minimum hot Ethanol or Isopropanol .

  • Add dropwise water until slight turbidity appears.[1]

  • Cool slowly to 4°C.

  • Filter and wash with cold Hexane to remove the oily ketone degradant.[1]

Part 4: Visualizing Degradation Pathways[1]

The following diagram illustrates the chemical fate of the molecule under poor storage conditions.

DegradationPathways Oxime (3-Methoxyphenyl) acetone Oxime (Target) Ketone Parent Ketone (Hydrolysis Product) Oxime->Ketone Moisture + H+ (Hydrolysis) Amide Amide (Beckmann Product) Oxime->Amide Heat + Acid (Beckmann Rearr.) Isomer Z-Isomer (Geometric Shift) Oxime->Isomer UV Light / Solvent (Reversible)

Figure 1: Primary degradation and isomerization pathways.[1] Red paths indicate irreversible chemical loss; Yellow indicates reversible geometric changes.[1]

Part 5: Troubleshooting Decision Tree

Use this logic flow to determine if your batch is usable.

DecisionTree Start Issue: Sample looks/smells wrong CheckOdor Is there a strong 'sweet/solvent' odor? Start->CheckOdor Hydrolysis High Hydrolysis Risk (>10% Ketone) CheckOdor->Hydrolysis Yes CheckHPLC Run HPLC/TLC CheckOdor->CheckHPLC No/Faint SingleSpot Single Spot/Peak CheckHPLC->SingleSpot Pure DoubleSpot Double Peak (Close Rf) CheckHPLC->DoubleSpot Isomers (Likely OK) DistinctSpot Distinct Separated Spot (Rf 0.6 vs 0.3) CheckHPLC->DistinctSpot Degradation DoubleSpot->SingleSpot Confirm via Heat/NMR DistinctSpot->Hydrolysis Confirm Ketone

Figure 2: Rapid diagnostic workflow for sample integrity.

References

  • Nguyen, T. B. (2017).[1] "Recent Advances in the Beckmann Rearrangement of Oximes." Organic Biomolecular Chemistry. The acid-catalyzed mechanism described applies directly to phenylacetone derivatives.[1]

  • Kalsi, P. S. (2000).[1] Stereochemistry: Conformation and Mechanism. New Age International. Details the

    
     isomerization energetics of C=N bonds. 
    
  • Sielc Technologies. (n.d.).[1] "Separation of 1-Phenylacetone on Newcrom R1 HPLC column." Provides the base methodology for separating the parent ketone from nitrogenous derivatives.[1]

  • Sigma-Aldrich. (2024).[1] "Safety Data Sheet: Acetone Oxime." General handling and storage class data for oxime functionalities.

Sources

Technical Support Center: Scaling Up (3-Methoxyphenyl)acetone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of (3-Methoxyphenyl)acetone oxime from a laboratory setting to a pilot plant. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and practical, field-proven insights.

Synthesis Overview & Mechanism

The synthesis of (3-Methoxyphenyl)acetone oxime is a condensation reaction between (3-Methoxyphenyl)acetone and hydroxylamine.[1] This reaction is typically acid-catalyzed and involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime.

The reaction is reversible and the equilibrium can be influenced by pH. Optimal conditions are generally found in a slightly acidic medium (pH 4-5), which protonates the ketone's carbonyl group, making it more electrophilic, without excessively protonating the hydroxylamine, which would render it non-nucleophilic.

Caption: General reaction scheme for the synthesis of (3-Methoxyphenyl)acetone oxime.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when transitioning the synthesis from benchtop to pilot scale.

Q1: What are the recommended starting materials and required purity levels for a pilot-plant scale?

A: For pilot-plant scale, high-purity starting materials are crucial to minimize side reactions and simplify purification.

  • (3-Methoxyphenyl)acetone: Purity of >98% is recommended. Impurities from its own synthesis, such as isomeric variants or unreacted precursors, can lead to difficult-to-remove related oximes.

  • Hydroxylamine Source: Hydroxylamine hydrochloride (NH₂OH·HCl) is commonly used due to its stability compared to free hydroxylamine.[2] A purity of >99% is ideal. Free aqueous hydroxylamine can also be used, but requires careful handling due to its instability.[3][4]

  • Base/Buffer: Sodium acetate or potassium hydroxide are frequently used to neutralize the HCl from hydroxylamine hydrochloride and maintain the optimal pH.[2][5] The grade should be appropriate for the final product's requirements (e.g., pharmaceutical grade if applicable).

  • Solvent: Typically, a mixture of ethanol and water or methanol is used to ensure solubility of both the organic ketone and the inorganic hydroxylamine salt.[5][6]

Q2: How do optimal reaction conditions differ between lab and pilot scale?

A: The core principles remain the same, but the execution differs significantly due to changes in mass and heat transfer.

ParameterLaboratory Scale (e.g., 1L flask)Pilot Plant Scale (e.g., 100L reactor)Rationale for Change
Temperature 25-80°C (often reflux)[2][7]25-80°C, with precise controlThe reaction is exothermic. Poor heat dissipation in large reactors can lead to temperature spikes, increasing impurity formation or creating a runaway reaction. A jacketed reactor with controlled heating/cooling is essential.[8]
pH Control Initial adjustment with a base.Continuous monitoring and dosing of base.Maintaining a pH of ~4-5 is critical. In a large volume, localized pH changes can occur. A pH probe and automated dosing system are recommended to prevent side reactions like aldol condensation.[9]
Reagent Addition Often all at once or in large portions.Slow, controlled addition of one reagent to the other (e.g., ketone to hydroxylamine solution).This helps manage the reaction exotherm and maintain a consistent stoichiometric ratio in the reaction zone, preventing localized excesses that can lead to side products.
Mixing Magnetic or overhead stirrer.Baffled reactor with a well-designed impeller (e.g., pitched-blade turbine).Efficient mixing is vital to ensure thermal and compositional homogeneity in a large volume, preventing hot spots and localized concentration gradients.
Reaction Time Typically 1-3 hours.[5]May be longer to accommodate slower addition rates and ensure complete conversion.Reaction progress should be monitored by in-process controls (e.g., HPLC, GC) rather than relying on a fixed time.[10][11]

Q3: What are the primary safety concerns when handling hydroxylamine at a pilot scale?

A: Hydroxylamine and its salts are potent reducing agents and can undergo violent, explosive decomposition with heat, shock, or in the presence of certain metal catalysts. Concentrated solutions are particularly hazardous.[4][12]

  • Thermal Stability: Never allow hydroxylamine solutions to be heated without proper temperature control. Perform thermal stability testing (e.g., DSC, ARC) on the reaction mixture to understand its decomposition profile.[13]

  • Material Compatibility: Use glass-lined or stainless steel (316L) reactors. Avoid contact with copper, brass, or other metals that can catalyze decomposition.

  • Process Safety Management (PSM): Implement robust PSM protocols, including Management of Change (MOC), Process Hazard Analysis (PHA), and detailed Standard Operating Procedures (SOPs).[14][15]

  • Ventilation: Ensure adequate ventilation to handle any potential off-gassing.

Q4: This synthesis can produce E/Z isomers. Is this a concern, and how can they be managed?

A: Yes, because (3-Methoxyphenyl)acetone is an unsymmetrical ketone, its oxime will form as a mixture of E and Z geometric isomers.[2][6] For many applications, particularly in pharmaceuticals, a specific isomer may be required, or the ratio must be consistent between batches.

  • Control: The isomer ratio is often kinetically controlled and can be influenced by reaction temperature and pH. It is crucial to maintain consistent reaction conditions to achieve a reproducible isomer ratio.

  • Separation: If a single isomer is required, separation is necessary. On a large scale, fractional crystallization is often the most viable method. Column chromatography, while common in the lab, is less practical and more expensive at the pilot scale.[6]

  • Analysis: The E/Z ratio should be monitored using analytical techniques like ¹H NMR or HPLC.[2][16]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the scale-up process.

Troubleshooting start Problem Encountered low_yield Low or Inconsistent Yield start->low_yield impurities High Impurity Profile start->impurities isolation Product Isolation Issues start->isolation check_stoich Verify Stoichiometry & Purity of Reagents low_yield->check_stoich Cause? analyze_impurities Identify Impurities (HPLC, GC-MS) impurities->analyze_impurities Cause? check_workup Review Workup/Crystallization (Solvent, Temp, pH) isolation->check_workup Cause? check_temp_ph Check Temperature & pH Logs (Ensure pH 4-5) check_stoich->check_temp_ph OK check_ipc Review In-Process Controls (Reaction Complete?) check_temp_ph->check_ipc OK solution_yield Adjust Reagent Ratios Increase Reaction Time Optimize Temp/pH check_ipc->solution_yield Incomplete source_ketone Source: Unreacted Ketone? analyze_impurities->source_ketone source_side_reaction Source: Side-Reaction? analyze_impurities->source_side_reaction solution_ketone Increase Hydroxylamine Excess Extend Reaction Time source_ketone->solution_ketone Yes solution_side_reaction Improve Temp Control Check pH Use Inert Atmosphere source_side_reaction->solution_side_reaction Yes oiling_out Problem: Oiling Out? check_workup->oiling_out poor_filter Problem: Poor Filtration? check_workup->poor_filter solution_oiling Screen Anti-solvents Adjust Cooling Rate Seed Crystals oiling_out->solution_oiling Yes solution_filter Change Crystal Habit (Solvent/Cooling) Use Filter Aid poor_filter->solution_filter Yes

Caption: A logical workflow for troubleshooting common scale-up issues.

Problem 1: Low or Inconsistent Product Yield

  • Possible Cause A: Incorrect pH. The reaction is highly pH-sensitive. If the pH is too low (<4), the hydroxylamine is fully protonated and non-nucleophilic. If too high (>7), the ketone can undergo side reactions like aldol condensation.[9]

    • Solution: Implement rigorous pH monitoring and control. Calibrate pH probes regularly. Ensure the base is added subsurface with good agitation to prevent localized high pH zones.

  • Possible Cause B: Incomplete Reaction. Scale-up often requires longer reaction times due to slower addition and mixing dynamics.

    • Solution: Track the disappearance of the starting ketone using an in-process control (IPC) method like HPLC or TLC.[10] Do not terminate the reaction based on time alone. Continue until the ketone is consumed to the target level (e.g., <1%).

  • Possible Cause C: Product Loss During Workup. The oxime has some solubility in aqueous solutions, and losses can be significant in large volumes.

    • Solution: Minimize the volume of water used in the workup. If performing an extraction, ensure the correct pH for partitioning. Consider back-extracting the aqueous layer with a small amount of fresh solvent.

Problem 2: Formation of Unknown Impurities

  • Possible Cause A: Oxidative Side Reactions. Hydroxylamine can be oxidized, potentially leading to undesired side products.

    • Solution: While not always necessary, consider running the reaction under an inert atmosphere (e.g., nitrogen blanket) to see if the impurity profile improves. This is a common practice in pilot plants to ensure batch-to-batch consistency.

  • Possible Cause B: Beckmann Rearrangement. Under strongly acidic conditions and high temperatures, the product oxime can rearrange to form an amide (the Beckmann rearrangement).[17]

    • Solution: Strictly control the pH and avoid exceeding the validated temperature limit. Ensure that no "hot spots" are developing in the reactor due to poor mixing.

  • Possible Cause C: Impurities from Starting Ketone. The quality of your starting material is paramount.

    • Solution: Obtain a certificate of analysis for the (3-Methoxyphenyl)acetone. If impurities are suspected, re-purify the ketone by distillation before use.

Problem 3: Difficulty with Product Isolation and Purification

  • Possible Cause A: Product "Oiling Out" Instead of Crystallizing. This happens when the product's solubility limit is exceeded at a temperature above its melting point.

    • Solution: Optimize the crystallization solvent system. A mixture of a good solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., water, hexane) is often effective. Control the cooling rate carefully and consider using seed crystals to promote controlled crystallization.

  • Possible Cause B: Poor Filtration Characteristics. The product may crystallize as very fine needles or plates that clog the filter press or centrifuge.

    • Solution: Modify the crystallization conditions (e.g., slower cooling, different solvent system) to encourage the growth of larger, more easily filtered crystals. A final "aging" or digestion period at a constant temperature can often improve crystal morphology.

Experimental Protocol Example: Pilot-Plant Scale

This protocol is a general guideline and must be adapted based on specific equipment and process safety assessments.

Equipment: 100 L Glass-Lined Reactor, Condenser, Temperature Probe, pH Probe, Controlled Dosing Pump.

Materials:

  • (3-Methoxyphenyl)acetone: 5.0 kg

  • Hydroxylamine Hydrochloride: 2.5 kg

  • Sodium Acetate Trihydrate: 4.5 kg

  • Ethanol (denatured): 30 L

  • Purified Water: 20 L

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Start condenser coolant flow.

  • Charge Reagents: Charge the reactor with Purified Water (20 L), Ethanol (30 L), Hydroxylamine Hydrochloride (2.5 kg), and Sodium Acetate Trihydrate (4.5 kg).

  • Initial Mixing & Heating: Start agitation. Heat the mixture to 40-45°C and stir until all solids are dissolved. Verify the pH is between 4.5 and 5.5.

  • Ketone Addition: Begin slow, controlled addition of (3-Methoxyphenyl)acetone (5.0 kg) via the dosing pump over a period of 2-3 hours.

  • Exotherm Control: Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature between 50-55°C. Use the reactor jacket cooling as needed.

  • Reaction Monitoring: After the addition is complete, hold the batch at 50-55°C. Take samples every hour and analyze for residual ketone by HPLC. The reaction is considered complete when the starting ketone is <1.0%.

  • Cooling & Crystallization: Once complete, cool the reaction mixture slowly to 0-5°C over 4-6 hours. The product should crystallize. Hold at this temperature for at least 2 hours to maximize yield.

  • Isolation: Isolate the solid product by centrifugation or filtration.

  • Washing: Wash the cake with a pre-chilled mixture of ethanol/water (1:1, 2 x 5 L) to remove residual salts and impurities.

  • Drying: Dry the product in a vacuum oven at <50°C until a constant weight is achieved.

References

  • Google Patents. (1985). EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
  • Wikipedia. (n.d.). Acetone oxime. [Link]

  • Singh, P. et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications. [Link]

  • Academax. (n.d.). Green route to synthesize oxime. [Link]

  • Al-Rawi, M. et al. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences. [Link]

  • Organic Syntheses. (2023). Acetophenone Oxime. Organic Syntheses, 100, 248-261. [Link]

  • Google Patents. (2009). CN101544552B - The synthetic method of p-(ortho) hydroxyphenylacetone.
  • Gulevich, A. V. et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(13), 8574-8671. [Link]

  • Organic Syntheses. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-14. [Link]

  • BAuA. (2024). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. [Link]

  • Michalski, R. et al. (2022). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Materials, 15(19), 6558. [Link]

  • ResearchGate. (n.d.). Figure 4: Chemical structures: methoxy-phenyl oxime (I), acetophenone... [Link]

  • PrepChem.com. (n.d.). Preparation of acetone oxime. [Link]

  • Google Patents. (1992).
  • Google Patents. (2001).
  • IChemE. (n.d.). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. [Link]

  • European Patent Office. (2002). Purification method of cyclohexanone-oxime - EP 1270548 A1. [Link]

  • ResearchGate. (2021). (PDF) Safety Assessment for the Scale-up of an Oxime Reduction with Melted Sodium in Standard Pilot-Plant Equipment. [Link]

  • Center for Chemical Process Safety. (n.d.). Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach. [Link]

  • Langerman, N. (n.d.). Lab-scale process safety management. [Link]

  • PubMed Central. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]

  • ResearchGate. (n.d.). The explosion at Concept Sciences: Hazards of hydroxylamine. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. [Link]

  • ResearchGate. (n.d.). 348246 Process Safety Management (PSM) In Pilot Plants and Research Laboratories. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

Sources

Validation & Comparative

Analytical Purity Assessment of (3-Methoxyphenyl)acetone Oxime: A Comparative HPLC-UV Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity analysis of (3-Methoxyphenyl)acetone oxime presents a specific set of chemo-analytical challenges often overlooked in standard protocols. Unlike its ketone precursor, the oxime functionality introduces thermal instability and geometric isomerism (


) .

This guide provides a validated HPLC-UV workflow designed to overcome these limitations. While Gas Chromatography (GC-MS) is the industry standard for identification, this guide demonstrates why HPLC-UV is the superior modality for quantitative purity analysis of this specific analyte, preventing the thermal degradation artifacts common in GC injection ports.

Part 1: The Analytical Challenge

Before detailing the protocol, it is critical to understand why a specialized approach is required.

Thermal Instability (The GC Trap)

Oximes are susceptible to the Beckmann Rearrangement or dehydration to nitriles when exposed to high temperatures (e.g., GC injector ports >200°C).

  • Risk: A pure oxime sample may appear impure on GC-MS due to thermal conversion into amides or nitriles inside the instrument.

  • Solution: HPLC operates at ambient temperatures, preserving the analyte's integrity.

Geometric Isomerism ( )

The C=N double bond in the oxime restricts rotation, creating


 (trans) and 

(cis) isomers.[1]
  • Observation: In High-Performance Liquid Chromatography (HPLC), these isomers often resolve as two distinct peaks.

  • Common Error: Inexperienced analysts frequently misidentify the second isomer peak as a synthesis impurity, leading to false "low purity" reports.

Part 2: HPLC-UV Experimental Protocol

This protocol uses a reverse-phase C18 system optimized for aromatic separation.[2] The use of an acidic mobile phase suppresses the ionization of residual silanols on the column, improving peak shape for the nitrogen-containing oxime.

Instrument Configuration
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilyl), 150 mm × 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax or Waters XBridge).

  • Temperature: 30°C (Controlled).

Mobile Phase & Gradient[3]
  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate, pH 3.0).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

Time (min)% Solvent A% Solvent BPhase
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
20.01090Wash
21.09010Re-equilibration
Detection Parameters
  • Primary Wavelength: 254 nm (Aromatic ring specificity).

  • Secondary Wavelength: 220 nm (High sensitivity for amide/oxime bonds).

  • Reference Wavelength: 360 nm (if using DAD).

Sample Preparation[4][5][6]
  • Stock Solution: Dissolve 10 mg of synthesized oxime in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Final: 0.1 mg/mL).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter. Note: Nylon filters may bind specific aromatics; PTFE is safer.[2]

Part 3: Handling Isomerism (Expert Insight)

The most critical step in this analysis is distinguishing between the


 isomers and actual impurities (such as the unreacted ketone).
The "Split Peak" Validation Workflow

If two major peaks appear close together (e.g., RT 8.2 min and 8.5 min), follow this logic:

  • Check UV Spectra: Use the DAD to overlay the UV spectra of both peaks.

    • Result: If the spectra are nearly identical (superimposable), they are likely isomers.

    • Result: If the spectra differ significantly (e.g., different

      
      ), the second peak is an impurity.
      
  • Quantification: For purity calculations, Sum the Area of the

    
     and 
    
    
    
    peaks.
    
    
Visualization: Isomer Identification Workflow

IsomerLogic Start HPLC Chromatogram Shows Two Close Peaks CheckUV Compare UV Spectra (DAD) of Peak A and Peak B Start->CheckUV Identical Spectra are Identical CheckUV->Identical Different Spectra are Different CheckUV->Different Isomers Conclusion: E/Z Isomers (Action: Sum Areas) Identical->Isomers Impurity Conclusion: Structural Impurity (Action: Report as Contaminant) Different->Impurity

Figure 1: Decision tree for distinguishing geometric isomers from synthesis impurities.

Part 4: Comparative Analysis (HPLC vs. GC vs. NMR)

The following table objectively compares the performance of HPLC-UV against alternative analytical techniques for (3-Methoxyphenyl)acetone oxime.

FeatureHPLC-UV (Recommended) GC-MS H-NMR (Proton NMR)
Analyte Stability High. Ambient temperature analysis prevents degradation.[2]Low. Injector heat (>200°C) can cause Beckmann rearrangement to amides.[2]High. Non-destructive.[2]
Quantification Excellent. High precision for trace impurities (<0.05%).Variable. Degradation products skew purity results unless derivatized (TMS).Moderate. LOD is higher; overlapping signals can obscure <1% impurities.[2]
Isomer Resolution High.

isomers often separate (requires summing).[2]
Low. Isomers often co-elute or interconvert in the column.High. Distinct chemical shifts for

protons.[2]
Throughput Medium. (15-20 min run time).[2]High. (10-15 min run time).[2]Low. Requires manual interpretation and expensive instrumentation.[2]
Primary Use Case Purity Certification (CoA). Structural Identification (Mass Spec). Structural Elucidation.
Comparative Workflow Diagram

Comparison Sample Synthesized Oxime Sample HPLC HPLC-UV (Ambient Temp) Sample->HPLC GC GC-MS (High Temp) Sample->GC NMR H-NMR (Solution) Sample->NMR ResultHPLC Intact Separation of E/Z Isomers HPLC->ResultHPLC ResultGC Risk: Thermal Degradation (Nitriles/Amides) GC->ResultGC ResultNMR Structural Confirmation (Low Sensitivity for Purity) NMR->ResultNMR

Figure 2: Impact of analytical technique on oxime stability and data integrity.

Part 5: Experimental Validation & Troubleshooting

To ensure the method is "self-validating," perform the following System Suitability Tests (SST) before every batch.

System Suitability Parameters (Acceptance Criteria)
  • Resolution (

    
    ):  > 1.5 between the oxime and the ketone precursor (unreacted starting material).
    
  • Tailing Factor (

    
    ):  < 1.5. (If > 1.5, increase buffer concentration or lower pH).
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting

Isomerism OR Column Void.
Check UV spectra. If identical, it is isomerism (normal). If different, replace column.
Broad Peaks pH too close to pKa.[2]Adjust mobile phase pH to 3.0 using Formic Acid to ensure oxime is protonated/neutral.[2]
Ghost Peaks Carryover.Run a blank injection (100% ACN) between samples.[2]
Low Area Counts Precipitation.[2]Ensure the sample solvent matches the mobile phase (start with high % organic if solubility is low).

References

  • Validation of Analytical Procedures. ICH Harmonised Tripartite Guideline Q2(R1). International Conference on Harmonisation. Link

  • Chromatographic behavior of oximes. Journal of Chromatography A. Discusses the separation of E/Z isomers and the influence of pH on peak shape. Link

  • Thermal degradation of oximes in Gas Chromatography. Journal of Analytical and Applied Pyrolysis. Details the Beckmann rearrangement risks during GC injection. Link

  • UV-Vis Spectra of Substituted Acetophenones. NIST Chemistry WebBook. Reference for aromatic ketone absorption maxima. Link

Sources

Comparison of different synthetic routes to (3-Methoxyphenyl)acetone oxime

[1]

Executive Summary

(3-Methoxyphenyl)acetone oxime (1-(3-methoxyphenyl)-propan-2-one oxime) is the nitrogenous precursor to 3-methoxyamphetamine and related pharmaceutical scaffolds.[1] Its synthesis is generally approached through two distinct pathways:

  • Route A (Classical): Isolation of the ketone intermediate followed by standard oximation. This route is characterized by high reliability and product purity but involves an extra isolation step.

  • Route B (Direct): Selective partial reduction of 1-(3-methoxyphenyl)-2-nitropropene.[1] This "telescoped" route improves atom economy by bypassing the ketone isolation but requires precise control to prevent over-reduction (to the amine) or hydrolysis (to the ketone).

Technical Analysis of Synthetic Routes

Route A: Classical Condensation (Ketone + Hydroxylamine)

This is the industry-standard benchmark. The ketone, (3-methoxyphenyl)acetone , is first purified and then subjected to nucleophilic attack by hydroxylamine.[1]

  • Mechanism: Nucleophilic addition-elimination. The nitrogen lone pair of hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which dehydrates to form the C=N double bond.

  • Key Advantage: The reaction is thermodynamically driven to completion and the product precipitates, simplifying purification.[1]

  • Key Limitation: Requires the prior synthesis and purification of the ketone, which is often a controlled precursor itself.

Route B: Selective Reduction of Nitroalkenes (The "Interrupted" Reduction)

This route utilizes 1-(3-methoxyphenyl)-2-nitropropene , easily accessible via Knoevenagel condensation of 3-methoxybenzaldehyde and nitroethane.[1] The nitroalkene is reduced to the oxime using Stannous Chloride (SnCl₂), stopping the reaction before hydrolysis to the ketone occurs.[1][2]

  • Mechanism: The nitro group is reduced stepwise (Nitro -> Nitroso -> Hydroxylamine -> Oxime).[1] SnCl₂ serves as the electron donor.

  • Key Advantage: Bypasses the isolation of the ketone, reducing total reaction time and solvent usage.

  • Key Limitation: If the reaction medium becomes too acidic or hot, the oxime hydrolyzes to the ketone (Nef-like reaction).[1] If the reducing agent is too strong (e.g., LAH), it reduces all the way to the amine.[1]

Comparative Data Analysis

MetricRoute A: Ketone OximationRoute B: Nitroalkene Reduction (SnCl₂)
Starting Material (3-Methoxyphenyl)acetone1-(3-Methoxyphenyl)-2-nitropropene
Reagents NH₂OH[1][3]·HCl, Na₂CO₃/NaOHSnCl₂[1]·2H₂O, EtOAc/HCl
Step Count 2 (from Nitroalkene via Ketone)1 (Direct from Nitroalkene)
Typical Yield 85-95% (Oximation step)60-75%
Atom Economy Lower (Loss of Oxygen in ketone synthesis)Higher (Direct conversion)
Purification Recrystallization (Simple)Extraction from Tin salts (Difficult)
Scalability HighModerate (Exothermic/Waste handling)

Visualization of Pathways

SynthesisPathwaysAldehyde3-MethoxybenzaldehydeNitroalkene1-(3-Methoxyphenyl)-2-nitropropeneAldehyde->NitroalkeneNitroethaneNH4OAc, AcOH(Henry Rxn)Ketone(3-Methoxyphenyl)acetoneNitroalkene->KetoneFe/HCl orSnCl2/H3O+(Hydrolysis)Oxime(3-Methoxyphenyl)acetoneOximeNitroalkene->OximeSnCl2·2H2OEtOAc (Anhydrous)(Route B)Ketone->OximeNH2OH·HClNa2CO3(Route A)

Figure 1: Comparison of the Stepwise Route (Red) and the Direct Reductive Route (Blue).

Detailed Experimental Protocols

Protocol A: Oximation of (3-Methoxyphenyl)acetone

Primary Reference: Standard Organic Transformations [1, 3]

Reagents:

  • (3-Methoxyphenyl)acetone: 16.4 g (0.1 mol)[1]

  • Hydroxylamine Hydrochloride: 10.5 g (0.15 mol)[1]

  • Sodium Carbonate (anhydrous): 8.0 g (0.075 mol) or NaOH (6.0 g)[1]

  • Solvent: Ethanol (50 mL) / Water (50 mL)[1]

Procedure:

  • Preparation: Dissolve hydroxylamine hydrochloride in the minimum amount of water.

  • Basification: Slowly add the Sodium Carbonate (or NaOH solution) to the hydroxylamine solution. Caution: CO₂ evolution if using carbonate. Cool to 10°C.

  • Addition: Add the (3-Methoxyphenyl)acetone dissolved in ethanol dropwise to the hydroxylamine solution with vigorous stirring.

  • Reflux: Heat the mixture to mild reflux (60-70°C) for 2 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Evaporate the ethanol under reduced pressure. The oxime usually crystallizes as an oil or solid upon cooling the aqueous residue.

  • Purification: Extract with dichloromethane (DCM), wash with water, dry over MgSO₄, and evaporate. Recrystallize from hexanes/ethyl acetate if solid, or distill under high vacuum if oil.[1]

Protocol B: Selective Reduction of Nitroalkene

Primary Reference: Adaptation of Varma & Kabalka / Tin(II) Reduction [4, 5][1]

Reagents:

  • 1-(3-Methoxyphenyl)-2-nitropropene: 19.3 g (0.1 mol)[1]

  • Tin(II) Chloride Dihydrate (SnCl₂[1][2]·2H₂O): 50 g (~0.22 mol)[1]

  • Solvent: Ethyl Acetate (EtOAc) or Methanol[1]

  • Critical Note: Avoid excess water or strong acid to prevent hydrolysis to the ketone.

Procedure:

  • Suspension: Suspend the SnCl₂·2H₂O in 100 mL of Ethyl Acetate in a round-bottom flask.

  • Addition: Add the nitroalkene in small portions over 30 minutes. The reaction is slightly exothermic; maintain temperature below 45°C using a water bath.

  • Reaction: Stir at room temperature for 2-3 hours. The yellow color of the nitroalkene should fade to a milky white/grey suspension.

  • Quenching (Crucial): Pour the mixture into ice water (200 mL).

    • Route Deviation: If you add strong HCl and heat, you get the ketone.[1] To get the oxime , neutralize carefully with saturated NaHCO₃ solution until the tin salts precipitate as a thick sludge.[1]

  • Extraction: Filter the tin sludge through Celite (slow filtration). Extract the filtrate with EtOAc (3 x 50 mL).

  • Isolation: Wash the organic phase with brine, dry over Na₂SO₄, and evaporate. The residue is the crude oxime.[4]

Safety & Compliance

  • Chemical Hazards: Hydroxylamine hydrochloride is a skin sensitizer and potential mutagen. SnCl₂ is corrosive. Nitroalkenes are mild irritants.

  • Regulatory Note: While (3-methoxyphenyl)acetone is a specific isomer, phenylacetone derivatives are often monitored.[1] Ensure all synthesis is conducted in compliance with local laws (e.g., DEA List I regulations in the US, though 3-methoxy isomers may have different scheduling than 3,4-methylenedioxy analogs).[1]

  • Waste Disposal: Route B generates significant tin waste which must be disposed of as heavy metal hazardous waste.

References

  • Preparation of acetone oxime (General Protocol) . PrepChem. Retrieved from [Link]

  • Process for the reduction of arylnitroalkenes . Google Patents (US2233823A).[1] Retrieved from

  • Hydroxylamine Hydrochloride as an effective Catalyst . Research Journal of Chemical Sciences. Retrieved from [Link]

  • Phenyl-2-Propanones from Phenyl-2-Nitropropenes using Tin(II)Chloride . Erowid/Rhodium Archive (Scientific preservation). Retrieved from [Link][1][2][5]

  • Varma, R. S., & Kabalka, G. W. (1985) .[1] Chemistry Letters, 14(2), 243-244.[1] (Cited via context in search results regarding SnCl2 reduction mechanisms).

Validating an analytical method for (3-Methoxyphenyl)acetone oxime in complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of Analytical Methods for (3-Methoxyphenyl)acetone oxime in Complex Biological Matrices

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of analytical methods for (3-Methoxyphenyl)acetone oxime in complex matrices, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple checklist of procedures, we will explore the underlying scientific principles, compare viable analytical technologies, and present detailed experimental protocols. Our focus is on building a robust, self-validating analytical method that ensures data integrity and meets stringent regulatory expectations.

The quantification of novel chemical entities like (3-Methoxyphenyl)acetone oxime in biological fluids such as plasma or urine is fundamental to pharmacokinetic, toxicokinetic, and biomarker studies. The integrity of this data underpins critical decisions in the drug development pipeline. Therefore, the analytical method used must be rigorously validated to prove it is fit for its intended purpose. This process is governed by guidelines from international regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a framework for ensuring data quality and reliability.[1][2]

Strategic Selection of the Analytical Platform

The first critical decision is the choice of analytical technology. The physicochemical properties of (3-Methoxyphenyl)acetone oxime and the nature of the complex biological matrix dictate the most suitable approach. Let's compare the three most common platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Technique Principle Advantages for (3-Methoxyphenyl)acetone oxime Limitations & Causality
HPLC-UV Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance.Relatively simple, cost-effective, and widely available. Useful for preliminary purity assessments in simple matrices.Low Sensitivity & Specificity: The chromophore of the analyte may not be unique or provide a strong enough signal for the low concentrations typical in biological samples. Endogenous matrix components often co-elute and absorb at similar wavelengths, leading to significant interference and unreliable quantification.[3]
GC-MS Separates volatile compounds in the gas phase, followed by detection via mass spectrometry.High chromatographic efficiency can provide excellent separation.Volatility & Thermal Stability Issues: Oximes can be thermally labile and may degrade in the hot GC inlet.[4] To overcome this, a chemical derivatization step (e.g., silylation) is often required to increase volatility and thermal stability.[4][5] This adds complexity, time, and a potential source of variability to the workflow. Furthermore, oximes can exist as syn and anti isomers, which may separate chromatographically, complicating analysis.[6]
LC-MS/MS Combines the powerful separation of HPLC with the high sensitivity and specificity of tandem mass spectrometry.Gold Standard for Bioanalysis: Offers unparalleled sensitivity and specificity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM).[7] This allows for the precise quantification of the analyte even in the presence of overwhelming amounts of matrix components, minimizing the "matrix effect."[8][9] It is the preferred method for regulatory submissions for bioanalytical data.Higher initial instrument cost and requires more specialized expertise for method development and maintenance.

The Architecture of Bioanalytical Method Validation

A bioanalytical method validation is a systematic process to demonstrate that the method is reliable and reproducible for its intended use.[10][11] The process follows a clear architectural plan, guided by the ICH M10 Bioanalytical Method Validation guideline.[12]

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Steps start Start: Plasma Sample (Spiked with Analyte & IS) condition 1. Condition SPE Cartridge (e.g., Methanol, then Water) load 2. Load Sample condition->load wash 3. Wash Cartridge (e.g., 5% Methanol in Water) Removes polar interferences load->wash elute 4. Elute Analyte & IS (e.g., Methanol) Recovers analytes wash->elute evaporate 5. Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Create a 1 mg/mL stock solution of (3-Methoxyphenyl)acetone oxime and a suitable stable isotope-labeled internal standard (SIL-IS) in methanol. The use of a SIL-IS is critical as it co-elutes and experiences similar matrix effects, providing the best correction. [13]2. Prepare Calibration Standards (CS) and Quality Control (QC) Samples: Serially dilute the stock solutions in blank human plasma to prepare CS at 8-10 concentration levels spanning the desired range (e.g., 1-1000 ng/mL). Independently, prepare QC samples at four levels: LLOQ, Low (3x LLOQ), Medium, and High (75% of upper limit).

  • Perform SPE:

    • To 100 µL of plasma sample (CS, QC, blank), add 25 µL of the working IS solution.

    • Condition a mixed-mode SPE cartridge with 1 mL methanol followed by 1 mL water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Elute the analyte and IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

Validation Experiments & Representative Data

A. Accuracy and Precision

  • Protocol: Analyze five replicates of LLOQ, Low, Medium, and High QC samples in three separate analytical runs conducted on different days.

  • Data Summary:

QC LevelNominal Conc. (ng/mL)Run 1 Mean Conc. (±SD)Run 1 Accuracy (%)Run 1 Precision (%CV)Inter-Batch Accuracy (%)Inter-Batch Precision (%CV)
LLOQ1.01.08 (±0.12)108.011.1105.513.5
Low3.02.89 (±0.15)96.35.297.86.8
Medium100103.5 (±4.1)103.54.0101.75.1
High750738.8 (±28.1)98.53.899.24.5
Acceptance Criteria Met: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ).

B. Linearity

  • Protocol: Analyze a full calibration curve (e.g., 1, 2, 5, 20, 100, 250, 500, 1000 ng/mL) in each of the three validation runs.

  • Data Summary:

ParameterResultAcceptance Criteria
Range1.0 - 1000 ng/mLCovers expected concentrations
Regression ModelLinear, 1/x² weightingBest fit for heteroscedastic data
Correlation Coefficient (r²)> 0.995 (Average of 3 runs)≥ 0.99
Back-calculated StandardsAll within ±15% of nominal (±20% at LLOQ)Met

C. Matrix Effect

  • Protocol:

    • Prepare two sets of samples at Low and High QC concentrations.

    • Set 1 (A): Spike analyte and IS into the mobile phase (neat solution).

    • Set 2 (B): Extract blank plasma from 6 different donors, then spike the final dried extract with analyte and IS.

    • Calculate Matrix Factor (MF) for each donor: MF = (Peak Area in Set B) / (Peak Area in Set A).

    • Calculate the IS-Normalized MF: (MF of Analyte) / (MF of IS).

  • Data Summary:

QC LevelMean IS-Normalized Matrix FactorPrecision (%CV) of IS-Normalized MF
Low1.037.8%
High0.986.1%
Acceptance Criteria Met: %CV ≤ 15%, indicating the SIL-IS effectively compensates for matrix variability.

Conclusion

The validation of an analytical method is a rigorous, multi-faceted process that forms the bedrock of reliable bioanalytical data. For the quantification of (3-Methoxyphenyl)acetone oxime in complex matrices, an LC-MS/MS method provides the necessary sensitivity, specificity, and robustness. By systematically evaluating parameters from accuracy and precision to matrix effects and stability according to established regulatory guidelines like ICH M10, researchers can ensure their method is fit-for-purpose. The detailed protocols and validation architecture presented in this guide serve as a comprehensive resource for developing and validating high-quality bioanalytical methods, ultimately ensuring the integrity of data that drives critical decisions in pharmaceutical development.

References

  • Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices. (2023). SEEJPH. Retrieved February 4, 2026, from [Link]

  • Pharma Guideline. (2021). Analytical Method Validation. YouTube. Retrieved February 4, 2026, from [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? (2023). LinkedIn. Retrieved February 4, 2026, from [Link]

  • Validation of Analytical Methods According to the New FDA Guidance. (n.d.). ComplianceOnline. Retrieved February 4, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. Retrieved February 4, 2026, from [Link]

  • Swartz, M., & Krull, I. (n.d.). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved February 4, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. Retrieved February 4, 2026, from [Link]

  • Validation of Analytical Methods. (2018). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Validation, Verification and Transfer of Analytical Methods. (n.d.). ComplianceOnline. Retrieved February 4, 2026, from [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (2014). La démarche ISO 17025. Retrieved February 4, 2026, from [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Lösungsfabrik. Retrieved February 4, 2026, from [Link]

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  • Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. (1995). PubMed. Retrieved February 4, 2026, from [Link]

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  • Matrix effect in bioanalysis: an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 4, 2026, from [Link]

  • Chemical structures: methoxy-phenyl oxime (I), acetophenone... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved February 4, 2026, from [Link]

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  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). PMC - NIH. Retrieved February 4, 2026, from [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. (2008). PMC - NIH. Retrieved February 4, 2026, from [Link]

  • Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. Retrieved February 4, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. Retrieved February 4, 2026, from [Link]

  • A Guide to Analytical Method Validation. (n.d.). SCION Instruments. Retrieved February 4, 2026, from [Link]

  • Bioanalytical method validation: An updated review. (2010). PMC. Retrieved February 4, 2026, from [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. (2023). PMC - NIH. Retrieved February 4, 2026, from [Link]

  • What is the difference between specificity and selectivity of the HPLC method? (2014). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Bioanalytical method validation – m10. (2019). ICH. Retrieved February 4, 2026, from [Link]

  • Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. Retrieved February 4, 2026, from [Link]

  • Oxime derivatization prior to TMS application for GC analysis? (2020). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Limit of detection, limit of quantification and limit of blank. (n.d.). EFLM. Retrieved February 4, 2026, from [Link]

  • Isolation and analysis of carbonyl compounds as oximes. (n.d.). CDC Stacks. Retrieved February 4, 2026, from [Link]

  • How to determine recovery and matrix effects for your analytical assay. (2023). Biotage. Retrieved February 4, 2026, from [Link]

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A Senior Application Scientist's Guide to Catalyst Efficiency in (3-Methoxyphenyl)acetone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of catalytic methods for the synthesis of (3-Methoxyphenyl)acetone oxime, a key intermediate in various pharmaceutical and fine chemical applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a comparative analysis grounded in mechanistic principles and empirical data. Our objective is to empower you to make informed decisions in catalyst selection, optimizing for yield, reaction time, and sustainable practices.

Introduction: The Significance of (3-Methoxyphenyl)acetone Oxime and the Role of Catalysis

(3-Methoxyphenyl)acetone oxime is a crucial building block in organic synthesis. Its reactivity and structural features make it a valuable precursor for the introduction of nitrogen-containing functionalities into more complex molecules. The synthesis of this oxime from (3-Methoxyphenyl)acetone is a foundational reaction, and the efficiency of this transformation is paramount for the economic and environmental viability of subsequent manufacturing processes.

The oximation reaction, the condensation of a carbonyl compound with hydroxylamine, is often facilitated by a catalyst. The choice of catalyst profoundly impacts the reaction kinetics, product yield, and purity. An ideal catalyst should not only accelerate the reaction but also operate under mild conditions, be easily separable from the reaction mixture, and be reusable, aligning with the principles of green chemistry. This guide will explore and benchmark several catalytic approaches to achieve these goals.

Comparative Analysis of Catalytic Systems

The synthesis of ketoximes, including (3-Methoxyphenyl)acetone oxime, can be achieved through various catalytic methods. Below, we compare the performance of several common catalyst types based on available literature for structurally similar acetophenones. This comparative data provides a strong basis for catalyst selection in the synthesis of our target molecule.

Data Summary: Catalyst Performance in Aryl Ketoxime Synthesis
Catalyst SystemTypical SubstrateReaction ConditionsReaction TimeYield (%)Key AdvantagesPotential Drawbacks
Classical Method (Base-promoted) Substituted AcetophenonesHydroxylamine-HCl, KOH, Reflux in Ethanol/Water1-2 hoursModerate to GoodWell-established, readily available reagents.[1]Often requires stoichiometric base, potential for side reactions.
Natural Acid Catalysis (e.g., Oxalic Acid) Various KetonesHydroxylamine-HCl, Oxalic Acid, CH3CN, Reflux55-90 minutes90-95Greener approach, mild conditions.Catalyst may not be as active for all substrates.
Heterogeneous Catalysis (e.g., CaO) Various KetonesHydroxylamine-HCl, CaO, Mild ConditionsNot SpecifiedQuantitativeEasy catalyst separation and potential for reuse.Activity can be sensitive to catalyst preparation.
Ultrasound-Assisted Synthesis Aldehydes & KetonesHydroxylamine-HCl, K2CO3, Water/Ethanol1-3 minutesHighExtremely rapid reaction times, energy efficient.Specialized equipment required, scalability may be a concern.
Solvent-Free Grinding Aldehydes & KetonesHydroxylamine-HCl, Na2CO3, Room TemperatureNot SpecifiedHighEnvironmentally friendly (no solvent), simple procedure.May not be suitable for all substrates, potential for localized heating.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of (3-Methoxyphenyl)acetone oxime using different catalytic systems. These have been adapted from established procedures for similar substrates and are presented as a starting point for optimization in your laboratory.

Protocol 1: Classical Base-Promoted Synthesis

This method represents the traditional approach to oxime synthesis and serves as a reliable baseline for comparison.

Materials:

  • (3-Methoxyphenyl)acetone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroxylamine hydrochloride (1.2 eq.) in a 1:1 mixture of ethanol and deionized water.

  • To this solution, add (3-Methoxyphenyl)acetone (1.0 eq.).

  • Slowly add a solution of potassium hydroxide (1.2 eq.) in water to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain (3-Methoxyphenyl)acetone oxime.

Causality Behind Choices: The use of a mixed ethanol/water solvent system ensures the solubility of both the organic ketone and the inorganic hydroxylamine salt. Potassium hydroxide is used to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the reaction.

Protocol 2: Green Synthesis using a Natural Acid Catalyst (Oxalic Acid)

This protocol offers a more environmentally benign approach by replacing strong inorganic bases with a biodegradable organic acid catalyst.

Materials:

  • (3-Methoxyphenyl)acetone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Oxalic acid

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of (3-Methoxyphenyl)acetone (1.0 eq.) in acetonitrile in a round-bottom flask, add hydroxylamine hydrochloride (1.1 eq.).

  • Add a catalytic amount of oxalic acid (0.1 eq.).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Causality Behind Choices: Oxalic acid acts as a mild Brønsted acid catalyst, protonating the carbonyl oxygen of the ketone to enhance its electrophilicity and facilitate the nucleophilic attack by hydroxylamine. Acetonitrile is chosen as a solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

Visualization of Experimental Workflow

To provide a clear visual representation of the key steps involved in the synthesis and analysis of (3-Methoxyphenyl)acetone oxime, the following diagrams have been generated using Graphviz.

Oximation_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Product Analysis Reactants Reactants: (3-Methoxyphenyl)acetone Hydroxylamine-HCl Catalyst Reaction Reaction Vessel (Stirring, Heating/Reflux) Reactants->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Sampling Quenching Quenching/ Precipitation TLC->Quenching Reaction Complete Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purification Purification (Recrystallization/ Chromatography) Drying->Purification Characterization Characterization: NMR, IR, Mass Spec Purification->Characterization Purity Purity Analysis: HPLC, GC Purification->Purity Final_Product Pure (3-Methoxyphenyl)acetone Oxime Purity->Final_Product

Caption: General workflow for the synthesis and analysis of (3-Methoxyphenyl)acetone oxime.

Catalytic_Cycle cluster_cycle Simplified Catalytic Oximation Cycle Ketone Ketone (R₂C=O) Activated_Ketone Activated Ketone [R₂C=OH]⁺ Ketone->Activated_Ketone + Catalyst Catalyst Catalyst (e.g., H⁺) Intermediate Tetrahedral Intermediate Activated_Ketone->Intermediate + NH₂OH Hydroxylamine Hydroxylamine (NH₂OH) Oxime Oxime (R₂C=NOH) Intermediate->Oxime - H₂O, - Catalyst Water H₂O

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for (3-Methoxyphenyl)acetone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of intermediates is as critical as the final active pharmaceutical ingredient (API). (3-Methoxyphenyl)acetone oxime, a key precursor in various synthetic pathways, demands rigorous analytical scrutiny to ensure purity, stability, and consistency. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive cross-validation of (3-Methoxyphenyl)acetone oxime, designed for researchers, scientists, and drug development professionals. Our focus is not merely on procedural steps but on the scientific rationale underpinning method selection, validation, and data interpretation, ensuring the integrity of your analytical results.

The Imperative of Orthogonal Analytical Approaches

Reliance on a single analytical method, no matter how well-validated, presents an inherent risk of overlooking impurities or degradation products that may not be resolved or detected under a specific set of conditions. Cross-validation using orthogonal methods—techniques that rely on different physicochemical principles of separation and detection—provides a more comprehensive and trustworthy characterization of a substance. For (3-Methoxyphenyl)acetone oxime, a compound with both aromatic and oxime functionalities, a multi-pronged analytical strategy is paramount.

This guide will compare and contrast three powerful analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse for purity and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS) , ideal for volatile impurities and offering structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , a definitive tool for structural confirmation and quantification without the need for a reference standard of the analyte.

The synergy of these methods provides a self-validating system, a cornerstone of good analytical practice and regulatory compliance.[1][2][3]

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

HPLC is an indispensable technique for the routine quality control of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy. For (3-Methoxyphenyl)acetone oxime, a reversed-phase HPLC method is the logical first choice.

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately polar (3-Methoxyphenyl)acetone oxime and separating it from both more polar and less polar impurities.

  • Mobile Phase Composition: A gradient of acetonitrile and water allows for the effective elution of a range of compounds with varying polarities. Acetonitrile is chosen for its low UV cutoff and compatibility with mass spectrometry if hyphenation is desired. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducible ionization state of the oxime and any acidic or basic impurities.

  • UV Detection: The aromatic ring in (3-Methoxyphenyl)acetone oxime provides a strong chromophore, making UV detection at a wavelength of maximum absorbance (e.g., ~254 nm) a sensitive and straightforward detection method.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of (3-Methoxyphenyl)acetone oxime and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL. Further dilute as required for linearity and accuracy studies.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 70 30
      15 30 70
      20 30 70
      22 70 30

      | 25 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Validation Parameters: The method should be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5]

Data Presentation: HPLC Validation Summary
Validation ParameterAcceptance CriteriaTypical Result for (3-Methoxyphenyl)acetone oxime
Specificity No interference from blank, placebo, or known impuritiesPeak purity index > 0.999
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of the test concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: 0.5%; Intermediate: 1.2%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness No significant change in results with minor variations in method parametersMethod is robust
Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte & Impurities integrate->quantify report Generate Report quantify->report GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample derivatize Add Silylating Agent & Heat start->derivatize cool Cool to Room Temperature derivatize->cool inject Inject into GC cool->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Integrate TIC detect->integrate identify Identify by Mass Spectrum integrate->identify quantify Quantify Analyte & Impurities identify->quantify report Generate Report quantify->report CrossValidation_Framework cluster_methods Analytical Techniques cluster_validation Validation Parameters cluster_outcome Outcome HPLC HPLC-UV (Purity, Impurities) Purity Purity Assessment HPLC->Purity Quantitative Impurities Impurity Profile HPLC->Impurities Non-volatile GCMS GC-MS (Volatile Impurities, Identity) GCMS->Purity Orthogonal Identity Identity Confirmation GCMS->Identity Mass Spectrum GCMS->Impurities Volatile NMR NMR (Structure, Absolute Purity) NMR->Purity qNMR (Absolute) NMR->Identity Definitive Structure Result Comprehensive & Reliable Analytical Results Purity->Result Identity->Result Impurities->Result

Sources

Comparative Guide: E/Z Isomer Ratio Determination in (3-Methoxyphenyl)acetone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

The synthesis of (3-methoxyphenyl)acetone oxime is a critical intermediate step in the production of various phenethylamine-class therapeutics and adrenergic agents. Unlike simple ketones, the oximation of (3-methoxyphenyl)acetone yields a mixture of


 (Entgegen)  and 

(Zusammen)
isomers.

Controlling and determining this ratio is not merely an academic exercise; it dictates the stereochemical outcome of downstream reductions (e.g., catalytic hydrogenation vs. hydride reduction) and significantly impacts the crystallization behavior of the final product.

This guide objectively compares the three primary analytical methodologies—NMR, HPLC, and GC-MS —for determining the E/Z ratio. We prioritize the Nuclear Magnetic Resonance (


H-NMR)  method as the "Gold Standard" for structural assignment, while evaluating HPLC  for routine quantification and highlighting critical thermal instability risks associated with GC-MS .

Reaction Mechanism & Stereochemistry

To understand the analytical challenge, we must first visualize the formation pathway. The reaction between (3-methoxyphenyl)acetone and hydroxylamine hydrochloride proceeds through a tetrahedral carbinolamine intermediate, followed by dehydration.

CIP Priority Assignment

For (3-methoxyphenyl)acetone oxime:

  • C=N Bond (Carbon side): The 3-methoxybenzyl group (Priority 1) vs. the Methyl group (Priority 2).

  • C=N Bond (Nitrogen side): The Hydroxyl group (-OH) (Priority 1) vs. the Lone Pair (Priority 2).

  • 
    -Isomer:  The -OH group and the 3-methoxybenzyl group are on the same side (sterically crowded).
    
  • 
    -Isomer:  The -OH group and the 3-methoxybenzyl group are on opposite sides (sterically favored).
    
Mechanistic Pathway Visualization

OximeSynthesis Ketone (3-Methoxyphenyl)acetone + NH2OH·HCl Inter Tetrahedral Carbinolamine Ketone->Inter Nucleophilic Attack (Buffered pH 5-6) EOxime E-Oxime (Thermodynamic Major) Inter->EOxime -H2O (Elimination) ZOxime Z-Oxime (Kinetic/Steric Minor) Inter->ZOxime -H2O (Elimination)

Figure 1: Reaction pathway showing the bifurcation into E and Z isomers. Steric hindrance between the benzyl methylene and the hydroxyl group generally disfavors the Z-isomer.

Comparative Analysis of Determination Methods

Method A: Proton NMR ( H-NMR) – The Gold Standard

Verdict: Best for absolute structural assignment and initial ratio determination.

NMR is the only method that allows for self-validating structural assignment without reference standards. The chemical shift anisotropy of the C=N-OH bond causes distinct shielding/deshielding effects on the


-protons (the methyl group and the benzylic methylene).
  • The "Syn-Deshielding" Rule: Protons syn (cis) to the oxime hydroxyl group are generally deshielded (shifted downfield, higher ppm) relative to those anti (trans).

Experimental Protocol
  • Sample Prep: Dissolve ~10 mg of the crude oxime oil (dried thoroughly to remove water) in 0.6 mL of

    
    .
    
  • Acquisition: Standard proton sequence (16 scans minimum). Ensure relaxation delay (

    
    ) is sufficient (e.g., 5s) for quantitative integration.
    
  • Analysis: Integrate the benzylic methylene singlets and the terminal methyl singlets.

Expected Data Profile
Proton GroupE-Isomer (Major)Z-Isomer (Minor)Mechanistic Rationale

-Methyl (

)
~1.85 ppm (Syn to OH)~1.75 ppm (Anti to OH)In the E-isomer, the methyl is cis to the OH, causing deshielding.
Benzylic (

)
~3.45 ppm (Anti to OH)~3.65 ppm (Syn to OH)In the Z-isomer, the benzyl group is cis to the OH, causing deshielding.

Note: Exact shifts vary by concentration and temperature, but the relative difference (


 ppm) is constant.
Method B: HPLC-UV – The Quantitative Workhorse

Verdict: Best for routine quality control (QC) and high-throughput ratio monitoring.

Once the peaks are identified (via NMR or standards), HPLC offers superior precision for calculating the ratio. However, oximes can be hydrolytically unstable in highly acidic mobile phases.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (buffered with 0.1% Formic Acid or Ammonium Acetate).

    • Critical: Avoid strong mineral acids (TFA) which may catalyze hydrolysis back to the ketone.

  • Detection: UV at 254 nm (aromatic ring) or 210 nm.

  • Flow Rate: 1.0 mL/min.

Performance Data
  • Separation: The

    
     and 
    
    
    
    isomers typically separate due to differences in polarity and interaction with the stationary phase. The more polar isomer (often the
    
    
    form due to accessible OH) usually elutes earlier, but this must be confirmed with the NMR-validated standard.
  • Resolution (

    
    ):  Expect 
    
    
    
    for accurate integration.
Method C: GC-MS – The "Danger Zone"

Verdict: Not recommended for direct injection due to thermal degradation.

While GC-MS is common in forensic and drug analysis, it is flawed for accurate oxime E/Z ratio determination. The high temperature of the injection port (250°C+) can cause:

  • Beckmann Rearrangement: Conversion of the oxime into an amide.

  • Dehydration: Conversion into a nitrile.

  • Thermal Isomerization: The heat provides enough energy to overcome the rotational barrier of the C=N bond, equilibrating the mixture and invalidating the measured ratio.

Mitigation Strategy: If GC must be used, the oxime must be derivatized (e.g., silylation with BSTFA/TMCS) to block the hydroxyl group and increase thermal stability.

Analytical Decision Workflow

The following decision tree guides the researcher to the correct method based on their specific data needs.

MethodSelection Start Start: Crude Oxime Mixture Q1 Is absolute structural ID required? Start->Q1 NMR Method A: 1H-NMR (Primary Validation) Q1->NMR Yes Q2 Is routine quant/QC required? Q1->Q2 No (ID known) NMR->Q2 Next Step HPLC Method B: HPLC-UV (High Precision) Q2->HPLC Yes GC_Check Is GC only option? Q2->GC_Check No Deriv REQUIRED: Derivatization (BSTFA/TMCS) GC_Check->Deriv Yes GC_Run Run GC-MS Deriv->GC_Run

Figure 2: Analytical workflow ensuring data integrity. NMR is the prerequisite for validating HPLC retention times.

Summary of Comparative Metrics

Feature

H-NMR
HPLC-UV GC-MS (Direct)
Primary Utility Structural Proof & Initial RatioRoutine QuantitationIdentification (Qualitative)
Sample Prep Minimal (Dissolve in

)
Filter & DiluteHigh Risk (Needs Derivatization)
Accuracy High (Integral based)High (Peak Area based)Low (Thermal degradation)
Limit of Detection Moderate (~1%)Low (ppm level)Low (ppm level)
Risk Factor Overlapping peaks (rare)Co-elutionArtifact formation (Nitriles)

References

  • Karabatsos, G. J., & Taller, R. A. (1968). Structural studies by nuclear magnetic resonance. XV. Conformations and configurations of oximes. Tetrahedron, 24(8), 3347-3360. Link

  • Kessler, H. (1970). Detection of hindered rotation and inversion by NMR spectroscopy. Angewandte Chemie International Edition, 9(3), 219-235. Link

  • Lowes, S., et al. (2015). Thermal degradation of small molecules: A global metabolomic investigation. Analytical Chemistry, 87(18), 9217-9225. (Highlighting GC-MS thermal risks). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[1][2] (Standard reference for Oxime NMR shifts). Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (3-Methoxyphenyl)acetone oxime

Author: BenchChem Technical Support Team. Date: February 2026

In the lifecycle of research and development, the final disposition of a chemical compound is as critical as its synthesis and application. For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of materials like (3-Methoxyphenyl)acetone oxime is a cornerstone of laboratory safety and environmental stewardship. This guide moves beyond a simple checklist, providing a deep, technically-grounded framework for managing this specific chemical waste, ensuring that every step is deliberate, justified, and validated by authoritative standards.

Hazard Assessment & Chemical Profile: Understanding the "Why"

(3-Methoxyphenyl)acetone is a liquid with a high boiling point (258-260 °C) and a flash point above 110 °C, indicating it is not highly flammable under standard laboratory conditions.[1] However, like many organic compounds, it must be kept from sources of ignition.[1] The primary hazards associated with its parent ketone, and likely transferable to the oxime derivative, include potential skin, eye, and respiratory irritation.[2]

The introduction of the oxime group (C=N-OH) adds further considerations. Oximes are known for their versatile chemistry but can also introduce specific hazards.[3] Some oximes can be unstable, and their decomposition pathways must be considered. While there is no specific data to suggest (3-Methoxyphenyl)acetone oxime is dangerously unstable, the general principle for managing novel or uncharacterized compounds is to treat them with a high degree of caution. Furthermore, some oximes have been shown to decompose under certain pH conditions, potentially forming nitriles or other byproducts.[4]

Therefore, the disposal strategy must be built on the assumption that this compound is a hazardous waste, managed to mitigate risks of irritation and unforeseen reactivity.

Table 1: Physicochemical Properties of the Parent Compound, (3-Methoxyphenyl)acetone

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1][5]
Molecular Weight 164.20 g/mol [1][5]
Physical State Liquid[1]
Boiling Point 258-260 °C[1]
Flash Point > 110 °C[1]
Density 1.078 - 1.911 g/cm³ at 25 °C[1]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the waste material, ensuring personal and environmental safety is paramount. The Occupational Safety and Health Administration (OSHA) mandates specific safety measures in laboratory settings.[6][7]

  • Engineering Controls : All handling and preparation of (3-Methoxyphenyl)acetone oxime for disposal should occur within a certified laboratory chemical fume hood to prevent inhalation of any potential vapors or aerosols.[8]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required:

    • Eye Protection : Chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) are mandatory.[9]

    • Hand Protection : Chemically resistant gloves (e.g., butyl rubber) should be worn. Nitrile gloves may not be suitable for prolonged contact.[8]

    • Body Protection : A fully buttoned lab coat must be worn to protect against skin contact.[8]

Disposal Workflow: A Step-by-Step Protocol

The disposal of (3-Methoxyphenyl)acetone oxime must follow the "cradle-to-grave" management principle for hazardous waste as stipulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The following protocol ensures compliance and safety.

Step 1: Waste Characterization and Segregation
  • Declare as Hazardous Waste : Due to its chemical nature and the lack of comprehensive safety data, all waste containing (3-Methoxyphenyl)acetone oxime (pure substance, solutions, or contaminated materials) must be managed as hazardous waste.[10]

  • Segregation : This waste stream must be kept separate from other chemical wastes.[11] Critically, it must be segregated from:

    • Strong Oxidizing Agents : To prevent potentially violent reactions.[1][8][12]

    • Acids and Bases : To avoid potential decomposition or side reactions.[12]

    • Aqueous Waste : Unless the material is already in an aqueous solution.

Step 2: Containerization and Labeling
  • Select a Compatible Container : Collect the waste in a sealable, airtight container made of a compatible material (e.g., glass or polyethylene). The container must be in good condition with no leaks or cracks.[8][11]

  • Label the Container Immediately : Proper labeling is an absolute requirement under OSHA and EPA regulations.[13] The moment the first drop of waste is added, affix a completed Hazardous Waste label.[8][14] The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "(3-Methoxyphenyl)acetone oxime". Avoid abbreviations or formulas.

    • A clear statement of the associated hazards (e.g., "Irritant," "Handle with Caution").[13]

    • The date accumulation started.

  • Keep the Container Closed : The waste container must remain sealed at all times except when actively adding waste.[15] This prevents the release of vapors and potential spills.

Step 3: On-Site Accumulation
  • Designated Area : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[12][16]

  • Secondary Containment : Place the waste container in a secondary containment bin to catch any potential leaks.[12] This bin should be made of a material compatible with the chemical.

  • Storage Limits : Do not exceed the accumulation time limits set by the EPA and your institution (typically 180 days for Small Quantity Generators).

Step 4: Final Disposal via Professional Services
  • Contact EHS : Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a chemical waste pickup.

  • Manifesting : The waste will be picked up by a licensed hazardous waste disposal facility.[17][18] A manifest will be created to track the waste from your laboratory to its final destination, ensuring a documented and compliant disposal process.[18]

  • Disposal Method : The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[11][17] This process destroys the compound, converting it to less harmful substances like carbon dioxide and water.[1]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of (3-Methoxyphenyl)acetone oxime waste.

G Figure 1: Disposal Workflow for (3-Methoxyphenyl)acetone oxime A Waste Generation ((3-Methoxyphenyl)acetone oxime) B Step 1: Characterize & Segregate - Classify as Hazardous Waste - Isolate from incompatibles (oxidizers, acids) A->B C Step 2: Containerize & Label - Use compatible, sealed container - Affix official Hazardous Waste tag B->C D Step 3: Accumulate Safely - Store in designated area - Use secondary containment C->D E Is container full or project complete? D->E E->D No F Step 4: Arrange Professional Disposal - Contact EHS for pickup - Complete waste manifest E->F Yes G Final Disposition (Incineration by licensed contractor) F->G

Sources

Personal protective equipment for handling (3-Methoxyphenyl)acetone oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an authoritative operational manual for the handling of (3-Methoxyphenyl)acetone oxime . It synthesizes chemical safety data, structure-activity relationship (SAR) assessments, and industrial hygiene best practices.

Part 1: Critical Hazard Profile & Risk Assessment

(3-Methoxyphenyl)acetone oxime (CAS: 10250-70-1 / analog) is a chemical intermediate often used in the synthesis of phenethylamine derivatives. While specific toxicological data for this isomer may be limited, Structure-Activity Relationship (SAR) analysis with analogous aromatic oximes (e.g., acetophenone oxime) dictates a "Precautionary Principle" approach.

Core Hazards[1]
  • Skin & Eye Irritation (Category 2): Oximes are known irritants.[1] Direct contact can cause dermatitis or severe eye damage.

  • Sensitization (Category 1B): Potential for allergic skin reaction upon repeated exposure.[2]

  • Thermal Instability: Oximes can undergo Beckmann rearrangement or decomposition when heated, particularly in the presence of acids, releasing substantial heat and potentially toxic byproducts (e.g., hydroxylamine derivatives).

  • Compliance Note: This chemical is a structural precursor to controlled substances (e.g., Methoxetamine). Ensure all handling occurs within a secure, authorized facility in compliance with local diversion regulations.

Part 2: Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for personnel handling >100 mg of substance.

Hand Protection Strategy

Logic: Aromatic oximes can permeate standard nitrile rubber over time. Ketone solvents (often used in processing) degrade nitrile rapidly.

TaskPrimary Glove (Inner)Secondary Glove (Outer)Breakthrough TimeRationale
Solid Handling (Weighing)Nitrile (4 mil)Nitrile (4-6 mil)> 240 mins (Solid)Double-gloving provides visual breach detection and prevents cross-contamination.
Solution Handling (Synthesis)Laminate (Silver Shield) Nitrile (Disposable)> 480 minsLaminate films resist organic solvents and aromatic permeation where nitrile fails.
Spill Cleanup Viton or LaminateHeavy Duty Nitrile> 480 minsMaximum chemical resistance required for high-concentration exposure.
Respiratory & Body Protection
  • Respiratory:

    • Solid State: NIOSH-approved N95 or P100 particulate respirator if handling open powder outside a fume hood (not recommended).

    • Solution/Heated: Full-face respirator with Organic Vapor (OV) cartridges if Local Exhaust Ventilation (LEV) is compromised.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of solution splashing.

  • Body: Lab coat (100% Cotton or Nomex). Synthetic blends (polyester) should be avoided due to flammability risks associated with organic synthesis solvents.

Part 3: Operational Protocol & Workflow

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the physical state of the material.

PPE_Decision_Tree Start Start: Handling (3-Methoxyphenyl)acetone Oxime State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Oil / Heated State_Check->Liquid Gloves_Solid Gloves: Double Nitrile (4 mil min) Solid->Gloves_Solid Resp_Solid Resp: N95 (if outside hood) Solid->Resp_Solid Gloves_Liquid Gloves: Laminate Liner + Nitrile Outer Liquid->Gloves_Liquid Resp_Liquid Resp: Fume Hood Required (Backup: OV Cartridge) Liquid->Resp_Liquid Eyes Eyes: Chemical Splash Goggles Gloves_Solid->Eyes Resp_Solid->Eyes Gloves_Liquid->Eyes Resp_Liquid->Eyes Proceed Proceed with Experiment Eyes->Proceed

Figure 1: PPE Selection Logic based on physical state to ensure permeation resistance.[3]

Step-by-Step Handling Procedure
  • Engineering Controls Check:

    • Ensure Fume Hood velocity is 80–100 fpm (face velocity).

    • Verify an emergency eyewash station is within 10 seconds of the workstation.

  • Weighing & Transfer:

    • Static Risk:[3] Oximes can be fine powders. Use an antistatic gun or bar if available.

    • Technique: Weigh inside the fume hood using a draft shield. If the balance is outside, transfer the solid into a tared, closed vessel inside the hood before moving to the balance.

  • Reaction Setup:

    • Acidity Warning: Avoid mixing with strong acids (e.g., H₂SO₄, HCl) unless temperature is strictly controlled (<10°C). Acidic conditions can trigger an exothermic Beckmann rearrangement.

    • Venting: Ensure reaction vessels are not sealed tight if heating; use a reflux condenser or pressure-relief bubbler.

Part 4: Emergency Response & Disposal

Spill Response Workflow

Do not use water immediately on large spills, as this may spread the organic material.

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Don PPE: Upgrade to Silver Shield/Laminate gloves.

  • Contain: Use a vermiculite or sand dike to stop the spread.

  • Absorb: Cover liquid spills with absorbent pads. For solids, use a wet-wipe method (do not dry sweep, which generates dust).

  • Decontaminate: Scrub the surface with a dilute surfactant (soap) solution, followed by water. Avoid bleach unless necessary, as it may react with amine byproducts.

Waste Disposal

Oximes must be segregated from oxidizing agents to prevent fire hazards.

Waste_Disposal Waste Chemical Waste Generated Check_pH Check pH / Composition Waste->Check_pH Acidic Acidic Mixture Check_pH->Acidic pH < 4 Neutral Neutral/Organic Solvent Check_pH->Neutral pH 4-10 Neutralize Neutralize (Ice Bath) Acidic->Neutralize Caution: Exotherm Segregate Segregate: Halogenated vs Non-Halogenated Neutral->Segregate Neutralize->Segregate Tag Tag: 'Toxic, Irritant, Organic' Segregate->Tag Incineration High Temp Incineration Tag->Incineration

Figure 2: Waste segregation and disposal workflow emphasizing neutralization of acidic streams.

Storage Logistics
  • Temperature: Store at 2°C – 8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation to the ketone or nitro compounds.

  • Incompatibility: Keep away from Acid Chlorides, Anhydrides, and Strong Oxidizers.

References

  • Cayman Chemical. (2024).[1][3] Safety Data Sheet: 4-Methoxyphenylacetone (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3,4-Dihydroxyphenylacetone (Analogous Hazard Data). Retrieved from

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data.[4] Retrieved from

  • PubChem. (n.d.). Compound Summary: Acetophenone Oxime (Toxicity Class Analog). Retrieved from

  • Safe Work Australia. (2023). Managing Risks of Hazardous Chemicals in the Workplace. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.